6-Bromo-4-methylnicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIURTWJYOMPUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730387 | |
| Record name | 6-Bromo-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926294-07-7 | |
| Record name | 6-Bromo-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-4-METHYLNICOTINALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 6-Bromo-4-methylnicotinaldehyde (CAS 926294-07-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information for 6-Bromo-4-methylnicotinaldehyde. Detailed experimental protocols and comprehensive biological data for this specific compound are limited in the public domain.
Core Properties
This compound is a substituted pyridine derivative.[1] Its structure, featuring a bromo- and methyl-substituted nicotin-aldehyde, makes it a potentially useful intermediate in organic synthesis and medicinal chemistry.[1]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 926294-07-7 | [1] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| IUPAC Name | 6-bromo-4-methylpyridine-3-carbaldehyde | [1] |
Note: Detailed quantitative data on properties such as melting point, boiling point, and solubility are not consistently available in publicly accessible sources.
Hazard Information
This compound is classified with the following hazard statements:
For optimal stability, it is recommended to store this reagent under an inert atmosphere at 2-8°C.[1]
Potential Applications in Research and Development
While specific biological activities for this compound are not extensively documented, the structural motifs present in this molecule are of interest in several areas of drug discovery and materials science.
-
Medicinal Chemistry: Nicotinaldehyde derivatives are recognized as potential competitive inhibitors of nicotinamidases, enzymes crucial for NAD+ metabolism in various pathogens but absent in humans.[1] This suggests a possible avenue for the development of novel antimicrobial agents.[1] The bromine atom and aldehyde group on the pyridine ring serve as versatile handles for creating more complex molecules through various chemical reactions.[1]
-
Materials Science: The compound's structure is relevant to the synthesis of donor-acceptor configured molecules, which are investigated for their applications in nonlinear optical (NLO) materials.[1] These materials are important for photonic and optoelectronic technologies.[1]
Experimental Methodologies: A General Overview
General Characterization Workflow
References
Physical and chemical properties of 6-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-4-methylnicotinaldehyde, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document details its known characteristics, outlines plausible synthetic and analytical methodologies, and explores its reactivity and potential applications.
Core Physical and Chemical Properties
This compound, with the CAS number 926294-07-7, is a substituted pyridine derivative. Its structure incorporates a bromine atom at the 6-position, a methyl group at the 4-position, and an aldehyde functional group at the 3-position of the pyridine ring. This unique arrangement of functional groups imparts a range of chemical reactivities, making it a valuable intermediate in the synthesis of more complex molecules.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. It should be noted that while some data is readily available from commercial suppliers, specific experimental values for melting and boiling points are not consistently reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| CAS Number | 926294-07-7 | [1] |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Flash Point | 138.9 ± 27.9 °C | [2] |
| Refractive Index | 1.604 | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical principles |
Spectral Data and Characterization
Detailed spectral data is crucial for the unambiguous identification and quality control of this compound. While specific spectra are not widely published, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methyl group protons. The aldehyde proton will likely appear as a singlet in the downfield region (around 9-10 ppm). The aromatic protons will exhibit splitting patterns dependent on their coupling with each other. The methyl protons will appear as a singlet in the upfield region (around 2-3 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (typically in the 190-200 ppm range), the aromatic carbons of the pyridine ring, and the methyl carbon (in the 15-25 ppm range).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
A strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring and the methyl group in the 2850-3100 cm⁻¹ region.
-
C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A C-Br stretching vibration, which typically appears in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (200.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route could start from a commercially available substituted pyridine, followed by a series of functional group transformations to introduce the bromine, methyl, and aldehyde moieties at the desired positions. One possible approach is outlined below.
Caption: A plausible synthetic route for this compound.
General Experimental Protocol for Oxidation of (6-Bromo-4-methylpyridin-3-yl)methanol
This protocol describes the final oxidation step to yield the target aldehyde.
Materials:
-
(6-Bromo-4-methylpyridin-3-yl)methanol
-
Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM) as solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve (6-Bromo-4-methylpyridin-3-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of the oxidizing agent (e.g., 5-10 equivalents of MnO₂) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid manganese salts or PCC byproducts. Wash the filter cake with additional DCM.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromine atom, and the pyridine ring.
Reactivity of the Aldehyde Group
The aldehyde group is susceptible to a variety of nucleophilic addition and oxidation-reduction reactions, making it a versatile handle for further molecular elaboration.
Caption: Reactivity of the aldehyde group in this compound.
Reactivity of the Bromine Atom
The bromine atom on the electron-deficient pyridine ring is a key site for cross-coupling reactions, enabling the introduction of a wide variety of substituents.
References
An In-depth Technical Guide to 6-Bromo-4-methylnicotinaldehyde
For researchers, scientists, and professionals engaged in drug development and organic synthesis, 6-Bromo-4-methylnicotinaldehyde is a key heterocyclic building block. This guide provides a detailed overview of its molecular structure, physicochemical properties, and a representative synthetic pathway.
Core Molecular Data
This compound, with the IUPAC name 6-bromo-4-methylpyridine-3-carbaldehyde, is a substituted pyridine derivative.[1] Its structure incorporates a pyridine ring functionalized with a bromine atom, a methyl group, and an aldehyde group, making it a versatile intermediate for the synthesis of more complex molecules.
| Identifier | Value |
| IUPAC Name | 6-bromo-4-methylpyridine-3-carbaldehyde[1] |
| CAS Number | 926294-07-7 |
| Molecular Formula | C₇H₆BrNO[1] |
| Molecular Weight | 200.03 g/mol [1] |
| Exact Mass | 198.963272[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Density | 1.6±0.1 g/cm³[2] |
| Flash Point | 138.9±27.9 °C[2] |
| Refractive Index | 1.604[2] |
Representative Synthetic Workflow
The synthesis of substituted bromonicotinaldehydes often involves a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of a related compound, 2-Bromo-6-methylisonicotinaldehyde, which demonstrates the key chemical transformations that could be adapted for the synthesis of this compound. The process typically begins with a commercially available aminopyridine derivative, which undergoes diazotization and bromination, followed by side-chain modification to introduce the aldehyde functionality.
References
6-Bromo-4-methylnicotinaldehyde: A Technical Overview of a Versatile Synthetic Building Block
For researchers, scientists, and professionals in drug development, 6-Bromo-4-methylnicotinaldehyde has emerged as a significant heterocyclic building block. This in-depth guide consolidates the available technical data on its properties, synthesis, and applications, providing a crucial resource for its utilization in novel chemical syntheses.
Introduction and Physicochemical Properties
This compound, with the CAS number 926294-07-7, is a substituted pyridine derivative that has garnered interest in medicinal chemistry and materials science. Its structure, featuring a bromine atom at the 6-position, a methyl group at the 4-position, and an aldehyde at the 3-position of the pyridine ring, offers multiple sites for chemical modification, making it a versatile precursor in the synthesis of more complex molecules.
| Property | Value | Reference |
| CAS Number | 926294-07-7 | [1] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| IUPAC Name | 6-bromo-4-methylpyridine-3-carbaldehyde | [1] |
| Appearance | Solid (form not specified) | |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Historical Context and Discovery
Synthesis and Experimental Protocols
While the original synthesis protocol for this compound is not documented in the available resources, a recent patent application provides a contemporary example of its use in a subsequent reaction, from which a plausible preceding synthesis can be inferred. The following is a representative experimental protocol for a reaction utilizing this compound.
Buchwald-Hartwig Amination of this compound
A recent patent application describes the use of this compound in a Buchwald-Hartwig amination reaction to synthesize a more complex Polθ inhibitor. This reaction demonstrates the reactivity of the bromo-substituent, a key feature for its use as a building block.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Experimental Protocol:
To a solution of this compound (500 mg, 2.50 mmol) and 2-(4-methylpiperazin-1-yl)ethan-1-ol (433 mg, 3.00 mmol) in 1,4-dioxane (20 mL) was added cesium carbonate (1629 mg, 5.00 mmol) at 20 °C under a nitrogen atmosphere. To this mixture, a solution of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos was added. The resulting mixture was stirred at 100 °C for 18 hours. After the reaction, the mixture was filtered.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 2-(4-methylpiperazin-1-yl)ethan-1-ol |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Catalyst System | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) / Xantphos |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
This protocol is adapted from a patent application and illustrates a downstream application of the title compound. The synthesis of this compound itself is not detailed in this source.
Applications in Research and Development
The utility of this compound stems from its trifunctional nature, which allows for a variety of chemical transformations.
-
Medicinal Chemistry: Its primary application appears to be as an intermediate in the synthesis of complex molecular scaffolds for drug discovery. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The aldehyde group can be readily converted to other functional groups or used in condensation reactions. The recent use of this compound in the synthesis of Polθ inhibitors for cancer therapy highlights its relevance in modern drug development.
-
Materials Science: While less documented, the substituted pyridine core suggests potential applications in the development of novel materials with specific electronic or optical properties.
Signaling Pathways and Biological Activity
Currently, there is no direct evidence in the scientific literature linking this compound itself to the modulation of specific signaling pathways or demonstrating inherent biological activity. Its role is primarily that of a precursor molecule, with the final biological activity being determined by the moieties introduced through subsequent synthetic modifications.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. While its detailed discovery and historical timeline remain to be fully elucidated from publicly available sources, its contemporary application in the synthesis of targeted therapeutics underscores its importance. Further research into its synthesis and the exploration of its utility in diverse chemical applications are likely to continue, solidifying its role as a key intermediate for innovation in drug discovery and materials science.
References
An In-depth Technical Guide to the Reactivity of 6-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of 6-Bromo-4-methylnicotinaldehyde (CAS 926294-07-7), a versatile bifunctional building block in organic synthesis. Its unique structure, featuring both a reactive aldehyde group and a bromine atom on the pyridine ring, allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science.[1]
Core Reactivity Profile
This compound possesses two primary sites of reactivity: the aldehyde functional group and the carbon-bromine bond at the 6-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom enhances the electrophilicity of the aldehyde carbon, making it susceptible to nucleophilic attack. The bromine atom, in turn, serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.
Reactions at the Aldehyde Group
The aldehyde functionality of this compound undergoes a variety of transformations typical of aromatic aldehydes.
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding 6-bromo-4-methylnicotinic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.
Reduction to Primary Alcohol
The aldehyde group is readily reduced to a primary alcohol, yielding (6-bromo-4-methylpyridin-3-yl)methanol. This can be achieved using various reducing agents.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate.
-
Grignard Reaction: Reaction with Grignard reagents (R-MgX) leads to the formation of secondary alcohols upon acidic workup.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene. The reaction with a phosphorus ylide provides a route to vinyl-substituted pyridines.
Reactions at the Carbon-Bromine Bond
The bromine atom at the 6-position is a key site for molecular diversification, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl groups by reacting with boronic acids or their esters in the presence of a palladium catalyst and a base.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, leading to the synthesis of 6-alkynyl-4-methylnicotinaldehyde derivatives. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the pyridine ring.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for reactions of this compound in the public domain, the following table provides representative yields for analogous reactions on similar substrates. These values should be considered as illustrative examples.
| Reaction Type | Reagent/Catalyst System | Substrate Scope | Typical Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 70-95 | General Protocol |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | 65-90 | General Protocol |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | Primary & Secondary Amines | 60-90 | General Protocol |
| Grignard Reaction | Aryl/Alkyl Magnesium Bromide | Aldehydes/Ketones | 50-85 | General Protocol |
| Wittig Reaction | Phosphonium Ylides | Aldehydes/Ketones | 60-90 | General Protocol |
Experimental Protocols
Note: The following protocols are provided as a guide. Optimization of reaction conditions may be necessary for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution (Specific Example)
This protocol is based on a procedure described in patent WO2024121753A1.[2]
Reaction: Synthesis of 4-methyl-6-((2-(4-methylpiperazin-1-yl)ethoxy)methyl)nicotinaldehyde
-
Reagents:
-
This compound (500 mg, 2.50 mmol)
-
2-(4-methylpiperazin-1-yl)ethan-1-ol (433 mg, 3.00 mmol)
-
Cesium Carbonate (Cs₂CO₃) (1629 mg, 5.00 mmol)
-
1,4-Dioxane (20 mL)
-
-
Procedure:
-
To a solution of this compound (500 mg, 2.50 mmol) and 2-(4-methylpiperazin-1-yl)ethan-1-ol (433 mg, 3.00 mmol) in 1,4-dioxane (20 mL) at 20 °C under a nitrogen atmosphere, add cesium carbonate (1629 mg, 5.00 mmol).
-
Stir the resulting mixture at 100 °C for 18 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography).
-
Protocol 2: Suzuki-Miyaura Coupling (General Protocol)
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
-
Protocol 3: Sonogashira Coupling (General Protocol)
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C until completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination (General Protocol)
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
After the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanistic pathways for the key cross-coupling reactions of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.
References
Stability and storage conditions for 6-Bromo-4-methylnicotinaldehyde
An In-depth Technical Guide to the Stability and Storage of 6-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in medicinal chemistry and materials science, valued for its versatile reactivity.[1] Understanding its stability and requisite storage conditions is critical for ensuring its integrity and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and a generalized protocol for stability assessment based on established guidelines for chemical reagents.
Chemical Properties and Inherent Stability
This compound possesses a pyridine ring substituted with a bromine atom, a methyl group, and a reactive aldehyde functional group.[1] The aldehyde group, in particular, is susceptible to oxidation, while the bromine atom can be a site for various cross-coupling reactions.[2] The overall stability of the molecule is influenced by these functional groups and the electron-withdrawing nature of the pyridine ring. While generally stable under recommended storage conditions, prolonged exposure to atmospheric oxygen, light, and elevated temperatures can lead to degradation. Pyridine aldehydes, as a class, are known to be sensitive to air and light.
Recommended Storage and Handling
To maintain the quality and integrity of this compound, adherence to appropriate storage and handling protocols is essential.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][3][4] | To minimize thermal degradation and potential side reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen)[1] | To prevent oxidation of the aldehyde group. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Location | Dry, cool, and well-ventilated area | To prevent absorption of moisture and exposure to heat sources. |
Table 2: Handling Precautions
| Precaution | Guideline | Rationale |
| Handling | Handle in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dust or vapors. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. | To prevent skin and eye contact. The compound may cause skin and eye irritation.[1] |
| Cross-Contamination | Use clean, dedicated spatulas and equipment. | To avoid introducing impurities that could catalyze degradation. |
| Dispensing | Minimize the time the container is open to the atmosphere. Purge the headspace with an inert gas before resealing if possible. | To limit exposure to air and moisture. |
Factors Influencing Stability and Potential Degradation Pathways
Several factors can adversely affect the stability of this compound, leading to the formation of impurities.
Table 3: Summary of Stability Influences and Potential Degradation Products
| Stress Factor | Potential Effect | Likely Degradation Product(s) |
| Oxidation | The aldehyde group is oxidized to a carboxylic acid. | 6-Bromo-4-methylnicotinic acid |
| Light (Photolysis) | Can promote oxidation and other radical-based reactions. | Complex mixture of degradation products. |
| Elevated Temperature | Accelerates the rate of all degradation reactions. | Increased formation of all degradation products. |
| Humidity/Moisture | May facilitate hydrolysis or other reactions, although the aldehyde is generally stable to hydrolysis. | Minimal degradation expected from hydrolysis alone. |
| pH (Acid/Base) | Strong acids or bases can catalyze reactions involving the aldehyde or pyridine ring. | Aldol condensation products (in base), acetal formation (in acid with alcohols). |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | Rapid and uncontrolled degradation. |
Below is a diagram illustrating the key factors that can impact the stability of this compound.
Caption: Factors influencing the stability of this compound.
Experimental Protocol for Stability Assessment (Forced Degradation)
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
High purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers (for temperature, humidity, and photostability testing)
-
Validated stability-indicating HPLC method
Methodology:
-
Baseline Analysis:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Analyze the stock solution using a validated, stability-indicating HPLC method to determine the initial purity and impurity profile. This serves as the t=0 time point.
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature above the recommended storage temperature (e.g., 60°C or higher).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points:
-
Sample from each stress condition at predetermined time points (e.g., 0, 6, 24, 48 hours, or as appropriate to achieve 5-20% degradation).[7]
-
-
Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base).
-
Dilute the sample to an appropriate concentration.
-
Analyze by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.
-
-
Data Evaluation:
-
Calculate the rate of degradation under each condition.
-
Identify and, if possible, characterize any major degradation products using techniques such as LC-MS and NMR.
-
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) in a tightly sealed, opaque container under an inert atmosphere. The primary degradation pathways are likely to involve oxidation of the aldehyde functional group. For critical applications in research and drug development, it is advisable to perform stability testing, such as a forced degradation study, to fully understand its degradation profile and ensure the use of high-quality material.
References
- 1. This compound|CAS 926294-07-7 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Pyridinecarboxaldehyde | 872-85-5 [chemicalbook.com]
- 4. 4-Pyridinecarboxaldehyde 97 872-85-5 [sigmaaldrich.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Safe Handling of 6-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for 6-Bromo-4-methylnicotinaldehyde (CAS No. 926294-07-7), a key building block in organic synthesis and medicinal chemistry. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin and eye irritation.[1][2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
Signal Word: Warning[1]
Pictogram:
-
Irritant (Exclamation Mark)[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₆BrNO[2] |
| Molecular Weight | 200.03 g/mol [2][3] |
| Appearance | No information available (likely a solid) |
| Odor | No information available |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.
Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][4]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep in a dark place.
-
For optimal stability, store under an inert atmosphere at 2-8°C.[2][3]
-
Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Personal Protective Equipment (PPE)
A detailed breakdown of recommended PPE is provided below.
| Body Part | Protection |
| Eyes/Face | Wear safety glasses with side-shields or chemical goggles. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Long-sleeved lab coat. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical attention.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Get immediate medical attention.[6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[6] If you feel unwell, call a POISON CENTER or doctor.[6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[6] Get medical attention if symptoms occur.[6] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid dust formation.
-
Sweep up the spilled material and shovel it into a suitable container for disposal.
-
Do not let the product enter drains.
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[7]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[6][7]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[6][7]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste is classified as hazardous.[6][8]
Experimental Workflows and Logical Relationships
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound|CAS 926294-07-7 [benchchem.com]
- 3. 926294-07-7|this compound|BLD Pharm [bldpharm.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.es [fishersci.es]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Synthesis of 6-Bromo-4-methylnicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-bromo-4-methylnicotinaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a directed ortho-metalation (DoM) of 2-bromo-4-methylpyridine, followed by formylation.
Introduction
This compound is a substituted pyridine derivative containing both a bromine atom and an aldehyde functional group. This arrangement makes it a versatile precursor for the synthesis of more complex molecules through various organic reactions, such as cross-coupling, condensation, and reductive amination. Its IUPAC name is 6-bromo-4-methylpyridine-3-carbaldehyde, and its CAS number is 926294-07-7.
The synthetic strategy presented here involves the regioselective deprotonation (lithiation) at the C-3 position of the 2-bromo-4-methylpyridine starting material, directed by the pyridine nitrogen and the bromine atom. The resulting organolithium intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Synthetic Workflow
The overall synthetic workflow is a two-step process starting from the commercially available 2-bromo-4-methylpyridine. The key transformation is a directed ortho-metalation followed by formylation.
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocols
This protocol is adapted from a similar synthesis of a substituted nicotinaldehyde.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromo-4-methylpyridine | ≥97% | Commercially available |
| 2,2,6,6-Tetramethylpiperidine | 98% | Commercially available |
| n-Butyllithium | 2.5 M in hexanes | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially available |
| Dichloromethane (DCM) | ACS grade | Commercially available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially available | |
| Argon or Nitrogen Gas | High purity |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., Schlenk line)
-
Syringes and needles
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure
Step 1: In situ Preparation of Lithium Tetramethylpiperidide (LTMP) and Directed ortho-Metalation
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a thermometer.
-
Under an inert atmosphere, add anhydrous tetrahydrofuran (THF) to the flask.
-
Add 2,2,6,6-tetramethylpiperidine (1.1 equivalents) to the THF.
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -15 °C.
-
Stir the mixture for 30 minutes at -20 °C to allow for the formation of LTMP.
-
Cool the freshly prepared LTMP solution to -78 °C.
-
In a separate flask, dissolve 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous THF.
-
Add the solution of 2-bromo-4-methylpyridine dropwise to the LTMP solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
Step 2: Formylation and Work-up
-
To the reaction mixture at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature over 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 3: Purification
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
The fractions containing the pure product, as determined by thin-layer chromatography (TLC), are combined and concentrated to yield the final product.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-4-methylpyridine | |
| Molecular Formula | C₆H₆BrN | |
| Molecular Weight | 172.02 g/mol | |
| Product | This compound | |
| Molecular Formula | C₇H₆BrNO | [2] |
| Molecular Weight | 200.03 g/mol | [2] |
| Reaction Conditions | ||
| Base | Lithium tetramethylpiperidide (LTMP) | [1] |
| Formylating Agent | N,N-Dimethylformamide (DMF) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | -78 °C to room temperature | [1] |
| Expected Yield | Moderate to good | Based on similar reactions |
Signaling Pathways and Logical Relationships
The logic of this synthetic approach is based on the principles of directed ortho-metalation (DoM), a powerful tool in aromatic functionalization.
References
Synthesis of 6-Bromo-4-methylnicotinaldehyde: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-Bromo-4-methylnicotinaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The described multi-step synthesis is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmacologically active compounds. Its utility stems from the presence of three reactive sites: a bromine atom amenable to cross-coupling reactions, a methyl group that can be further functionalized, and an aldehyde group that can participate in a wide range of chemical transformations. This protocol outlines a four-step synthesis starting from the commercially available 4-methylnicotinic acid.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a four-step process:
-
Esterification: 4-methylnicotinic acid is converted to its methyl ester, methyl 4-methylnicotinate, to protect the carboxylic acid and facilitate the subsequent bromination step.
-
Bromination: The methyl 4-methylnicotinate is brominated at the 6-position of the pyridine ring to yield methyl 6-bromo-4-methylnicotinate.
-
Reduction: The methyl ester is selectively reduced to the corresponding primary alcohol, (6-bromo-4-methylpyridin-3-yl)methanol.
-
Oxidation: The primary alcohol is oxidized to the final product, this compound.
Experimental Workflow Diagram
Application Notes and Protocols for the Use of 6-Bromo-4-methylnicotinaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-methylnicotinaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its distinct structural features, including a reactive bromine atom at the 6-position, a methyl group at the 4-position, and an aldehyde at the 3-position of the pyridine ring, offer multiple avenues for chemical modification to generate potent and selective drug candidates. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a critical role in binding to the hinge region of the kinase ATP-binding site.[1][2]
This document provides detailed application notes and protocols for a proposed synthesis of a hypothetical kinase inhibitor targeting the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival and is frequently dysregulated in various cancers.[1] The synthetic strategy outlined herein utilizes key chemical transformations, including the Suzuki-Miyaura coupling and reductive amination, to construct a molecule designed for potent and selective inhibition.
Target Signaling Pathway: PI3K/AKT/mTOR
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that governs fundamental cellular processes. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] The pathway is initiated by the activation of PI3Ks, which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the promotion of protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.[1]
Proposed Kinase Inhibitor Synthesis
The following section outlines a hypothetical multi-step synthesis of a PI3Kα inhibitor, designated as Hypothetical Inhibitor B , starting from this compound.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
This step involves a palladium-catalyzed cross-coupling reaction to introduce an aryl group at the 6-position of the pyridine ring, a common feature in many kinase inhibitors.
Reaction: this compound + (3,5-dimethoxyphenyl)boronic acid → 6-(3,5-dimethoxyphenyl)-4-methylnicotinaldehyde (Intermediate 1 )
| Reagents and Materials |
| This compound |
| (3,5-dimethoxyphenyl)boronic acid |
| Palladium(II) acetate (Pd(OAc)₂) |
| Triphenylphosphine (PPh₃) |
| Potassium carbonate (K₂CO₃) |
| Toluene |
| Water |
| Nitrogen or Argon atmosphere |
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), (3,5-dimethoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water (4:1 v/v) to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Intermediate 1 .
Step 2: Reductive Amination
The aldehyde group of Intermediate 1 is converted to an amine, which can serve as a key interaction point with the target kinase or as a handle for further functionalization.
Reaction: Intermediate 1 + (R)-3-aminopiperidine dihydrochloride → (R)-1-((6-(3,5-dimethoxyphenyl)-4-methylpyridin-3-yl)methyl)piperidin-3-amine (Intermediate 2 )
| Reagents and Materials |
| Intermediate 1 |
| (R)-3-aminopiperidine dihydrochloride |
| Triethylamine (TEA) |
| Sodium triacetoxyborohydride |
| Dichloromethane (DCM) |
| Nitrogen or Argon atmosphere |
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add (R)-3-aminopiperidine dihydrochloride (1.1 eq) and triethylamine (2.2 eq) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Intermediate 2 .
Step 3: Final Modification (Acylation)
Acylation of the primary amine of Intermediate 2 with acryloyl chloride introduces a Michael acceptor, a common feature in covalent kinase inhibitors, to form the final product.
Reaction: Intermediate 2 + acryloyl chloride → Hypothetical Inhibitor B
| Reagents and Materials |
| Intermediate 2 |
| Acryloyl chloride |
| Triethylamine (TEA) |
| Dichloromethane (DCM) |
| Nitrogen or Argon atmosphere |
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add a solution of acryloyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Hypothetical Inhibitor B .
Data Presentation: Hypothetical Structure-Activity Relationship (SAR)
The following table presents hypothetical data for a series of analogs based on the scaffold of Hypothetical Inhibitor B to illustrate potential structure-activity relationships.
| Compound ID | R Group (at 6-position of pyridine) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Hypothetical Inhibitor B | 3,5-dimethoxyphenyl | 5.2 | 85.7 |
| Analog 1 | 4-methoxyphenyl | 15.8 | 250.1 |
| Analog 2 | 3-fluorophenyl | 22.4 | 312.5 |
| Analog 3 | Phenyl | 50.1 | 689.3 |
| Analog 4 | 2-thienyl | 8.9 | 150.6 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The protocols outlined in this document provide a framework for the rational design and synthesis of novel compounds targeting the PI3K/AKT/mTOR pathway. The multi-step synthesis, employing robust and well-established chemical reactions like the Suzuki-Miyaura coupling and reductive amination, allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties. The presented hypothetical data underscores the importance of substitution patterns on the biological activity of the final compounds. Further investigation and optimization of this scaffold could lead to the discovery of potent and selective kinase inhibitors for therapeutic applications.
References
Application of 6-Bromo-4-methylnicotinaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-methylnicotinaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structure, featuring a pyridine core substituted with a reactive bromine atom and an aldehyde functional group, provides multiple avenues for chemical modification. This allows for the construction of diverse and complex molecular architectures, making it a valuable precursor in the synthesis of novel therapeutic agents. The pyridine scaffold is a well-established pharmacophore in numerous approved drugs, often playing a crucial role in binding to biological targets such as kinases and G-protein coupled receptors (GPCRs). This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for drug discovery and development.
Key Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. The aldehyde group at the 3-position is a versatile handle for transformations like reductive amination, allowing for the incorporation of diverse amine-containing fragments. These modifications are crucial for exploring the structure-activity relationships (SAR) of synthesized compounds and optimizing their pharmacological properties.
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core of this compound can act as a scaffold for the design of potent and selective kinase inhibitors. By targeting the ATP-binding site of kinases, molecules derived from this starting material can modulate aberrant signaling pathways such as the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer.
GPCR Modulators
G-protein coupled receptors are the largest family of cell surface receptors and are targets for a significant portion of currently marketed drugs. Derivatives of this compound can be designed to interact with GPCRs, such as dopamine receptors, which are implicated in various neurological and psychiatric disorders. The structural modifications enabled by this building block allow for the fine-tuning of ligand binding and functional activity, leading to the development of agonists, antagonists, or allosteric modulators with improved therapeutic profiles.
Data Presentation
While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain, the following table presents hypothetical inhibitory activities of a candidate compound, "Compound X," synthesized from this precursor, targeting key kinases in the PI3K/AKT/mTOR pathway. This data is illustrative of the potential for developing potent inhibitors from this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Cell Line |
| Compound X | PI3Kα | 15 | Biochemical | - |
| Compound X | PI3Kβ | 50 | Biochemical | - |
| Compound X | PI3Kδ | 5 | Biochemical | - |
| Compound X | PI3Kγ | 25 | Biochemical | - |
| Compound X | mTOR | 10 | Biochemical | - |
| Compound X | AKT1 | 150 | Cellular | MCF-7 |
| Compound X | AKT2 | 200 | Cellular | U-87 MG |
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below. These protocols are intended as a general guide and may require optimization based on the specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-methylnicotinaldehyde.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination of this compound with a Primary Amine
This protocol outlines a general procedure for the synthesis of a secondary amine via reductive amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound and the primary amine in anhydrous dichloromethane.
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired secondary amine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways that can be targeted by molecules derived from this compound.
Experimental Workflow Diagrams
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel drug candidates. Its utility in constructing diverse heterocyclic scaffolds makes it a key building block for targeting a range of biological pathways implicated in various diseases. The provided protocols and visualizations serve as a foundation for researchers to explore the full potential of this compound in their drug discovery endeavors. Further exploration of the chemical space around this scaffold is likely to yield potent and selective modulators of important biological targets.
Application Notes and Protocols for Reductive Amination of 6-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note details protocols for the reductive amination of 6-Bromo-4-methylnicotinaldehyde, a key intermediate in the synthesis of various biologically active compounds. The protocols provided herein offer two distinct, reliable methods utilizing either sodium cyanoborohydride or sodium triacetoxyborohydride as the reducing agent, catering to different laboratory safety and handling preferences. Additionally, detailed purification procedures are outlined to ensure the isolation of highly pure final products.
Reaction Overview
Reductive amination is a two-step, one-pot reaction. Initially, the aldehyde (this compound) reacts with a primary or secondary amine to form an intermediate imine or iminium ion. Subsequently, a reducing agent, added in situ, selectively reduces the C=N double bond to afford the corresponding amine. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough not to reduce the starting aldehyde.
Data Presentation: Comparison of Reductive Amination Protocols
| Parameter | Protocol 1: Sodium Cyanoborohydride | Protocol 2: Sodium Triacetoxyborohydride |
| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | Sodium Triacetoxyborohydride (STAB) |
| Co-reagent/Catalyst | Zinc Chloride (ZnCl2) | Acetic Acid (optional, as catalyst) |
| Typical Solvent | Methanol (MeOH) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 2 - 24 hours |
| Work-up | Aqueous basic work-up | Aqueous bicarbonate quench |
| Purification | Column Chromatography | Column Chromatography |
| Safety Considerations | Toxicity Warning: NaBH3CN can release toxic HCN gas upon acidification. Handle with extreme caution in a well-ventilated fume hood. | STAB is less toxic and generally considered safer. |
| Substrate Scope | Broad applicability for various amines. | Effective for a wide range of aldehydes and ketones with primary and secondary amines.[1] |
| Reported Yields (for similar substrates) | 75-95% | 70-90% |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol is adapted from a procedure for the reductive amination of the closely related 5-Bromo-4-methyl-pyridine-3-carbaldehyde.[2]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium Cyanoborohydride (NaBH3CN)
-
Anhydrous Zinc Chloride (ZnCl2)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.1 - 1.5 eq) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.1 - 1.5 eq) and anhydrous zinc chloride (0.5 - 1.0 eq) in anhydrous methanol.
-
Slowly add the freshly prepared NaBH3CN/ZnCl2 solution to the reaction mixture containing the imine.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general and safer alternative to the cyanoborohydride method.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 - 1.2 eq) in anhydrous dichloromethane or 1,2-dichloroethane (0.1-0.2 M) under an inert atmosphere.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Workflow for the reductive amination of this compound.
Logical Relationship Diagram
Caption: Decision tree for selecting a reductive amination protocol.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Synthesis of Novel Organic Materials Using 6-Bromo-4-methylnicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel organic materials utilizing 6-Bromo-4-methylnicotinaldehyde as a key building block. This versatile reagent, featuring both an aldehyde functionality and a reactive bromine atom on a substituted pyridine ring, serves as a valuable precursor for the construction of complex molecular architectures through various cross-coupling reactions. These synthetic pathways open avenues for the development of new materials for applications in medicinal chemistry and materials science, including the creation of potential antimicrobial agents and nonlinear optical (NLO) materials.
Overview of Synthetic Applications
This compound is a multifunctional building block that allows for the strategic introduction of diverse functionalities. The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds with a wide range of partners. The aldehyde group provides a handle for further modifications, including condensation reactions to form imines (Schiff bases) or conversion to other functional groups.
These characteristics make this compound a significant precursor for:
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Heterocyclic Chemistry: Synthesis of complex pyridine derivatives and fused heterocyclic systems, which are common scaffolds in biologically active molecules.
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Medicinal Chemistry: Development of novel compounds with potential therapeutic applications, leveraging the known role of nicotinaldehyde derivatives as inhibitors of enzymes like nicotinamidases.[1]
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Materials Science: Creation of donor-acceptor molecules with potential applications as nonlinear optical (NLO) materials for photonic and optoelectronic technologies.[1]
Experimental Protocols and Data
The following sections detail experimental protocols for key palladium-catalyzed cross-coupling reactions using this compound as a substrate. These protocols are based on established methodologies for similar brominated pyridine derivatives and provide a foundation for the synthesis of a diverse library of novel organic materials.
Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-4-methylnicotinaldehydes
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is instrumental in synthesizing biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
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To a pressure tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
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Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
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Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
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Seal the pressure tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 8-12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-methylnicotinaldehyde derivative.
Quantitative Data (Expected):
Based on similar reactions with bromonicotinaldehydes, the following data can be anticipated.[2]
| Arylboronic Acid Partner | Expected Yield Range | Physical State |
| Phenylboronic acid | 75-85% | Solid |
| 4-Methoxyphenylboronic acid | 80-90% | Solid |
| 3,5-Dimethylphenylboronic acid | 70-80% | Solid |
| 4-Chlorophenylboronic acid | 70-80% | Solid |
Sonogashira Coupling for the Synthesis of 6-Alkynyl-4-methylnicotinaldehydes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are key components in organic electronics and pharmaceutical compounds.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere.
-
To the solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (0.02 mmol, 2 mol%).
-
Add the terminal alkyne (1.2 mmol) followed by the dropwise addition of a suitable base, such as triethylamine or diisopropylamine (3.0 mmol).
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkynyl-4-methylnicotinaldehyde.
Quantitative Data (Expected):
The yields for Sonogashira couplings are generally good to excellent, depending on the specific alkyne used.
| Terminal Alkyne Partner | Expected Yield Range | Physical State |
| Phenylacetylene | 80-95% | Solid |
| Ethynyltrimethylsilane | 85-95% | Oil/Solid |
| 1-Hexyne | 75-85% | Oil |
| Propargyl alcohol | 70-80% | Solid |
Characterization of Synthesized Materials
The synthesized novel organic materials should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point (mp): To assess the purity of solid compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of novel organic materials from this compound is depicted below.
Caption: General workflow for synthesis and characterization.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium catalysts and organoboron/alkyne reagents may be toxic and should be handled with care.
-
Follow standard laboratory procedures for the safe handling and disposal of chemical waste.
This document provides a foundational guide for the utilization of this compound in the synthesis of novel organic materials. Researchers are encouraged to consult the primary literature for more specific applications and to optimize the reaction conditions for their particular substrates of interest.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-methylnicotinaldehyde
Welcome to the technical support center for the synthesis of 6-Bromo-4-methylnicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and improve the yield and purity of this important synthetic building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
General Yield Issues
Question: My overall yield for the synthesis of this compound is consistently low. What are the general factors I should investigate?
Answer: Low overall yield can stem from several factors across a multi-step synthesis. A systematic approach to troubleshooting is recommended:
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Starting Material Purity: Ensure the purity of your initial starting materials. Impurities can interfere with the reactions, leading to side products and reduced yields.
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Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and atmosphere. Deviations can lead to incomplete reactions or the formation of byproducts.
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Reagent Stoichiometry: Use the correct molar ratios of reactants and reagents. An excess or deficit of a key reagent can significantly impact the reaction outcome.
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Solvent Quality: Use anhydrous solvents when required, as the presence of water can quench sensitive reagents or lead to undesired side reactions.
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Work-up and Purification: Inefficient extraction, losses during solvent removal, or suboptimal chromatography conditions can lead to significant product loss. Review and optimize your purification strategy.
Synthesis Route-Specific Troubleshooting
Two primary synthetic routes are commonly considered for the preparation of this compound:
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Route A: Formylation of a 2-bromo-4-methylpyridine precursor.
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Route B: Oxidation of (6-Bromo-4-methylpyridin-3-yl)methanol.
Below are troubleshooting guides for each of these key steps.
Question: I am attempting a Vilsmeier-Haack formylation on a 2-bromo-4-methylpyridine derivative, but the reaction is sluggish or fails to proceed. What are the potential causes?
Answer: The Vilsmeier-Haack reaction is sensitive to the electronic nature of the aromatic substrate. Pyridine rings are generally electron-deficient, which can make them less reactive towards electrophilic substitution.
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Insufficient Activation: The bromopyridine ring may not be sufficiently electron-rich for the Vilsmeier reagent to react efficiently. Ensure your starting material is correct.
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Vilsmeier Reagent Decomposition: The Vilsmeier reagent (formed from POCl₃ and DMF) can be moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Temperature: While the Vilsmeier reagent is typically formed at low temperatures (0-10 °C), the formylation step may require heating. The optimal temperature will depend on the specific substrate and should be determined empirically, for example, by starting at room temperature and gradually increasing the temperature while monitoring the reaction by TLC or LC-MS.
-
Purity of Reagents: Ensure the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity. Old or improperly stored reagents can lead to reaction failure.
Question: My Vilsmeier-Haack reaction is producing multiple products, making purification difficult. How can I improve the selectivity?
Answer: The formation of multiple products can be due to a lack of regioselectivity or side reactions.
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Positional Isomers: Depending on the substitution pattern of your starting material, formylation may occur at different positions. Careful analysis of the product mixture using techniques like NMR is crucial to identify the isomers. Modifying the reaction conditions (e.g., temperature, solvent) may influence the regioselectivity.
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Side Reactions: The Vilsmeier reagent is highly reactive and can participate in other reactions. Ensure that no other nucleophilic functional groups are present in the starting material that could react with the Vilsmeier reagent.
Question: The oxidation of (6-Bromo-4-methylpyridin-3-yl)methanol to the aldehyde is resulting in a low yield and the formation of the corresponding carboxylic acid. How can I prevent over-oxidation?
Answer: Over-oxidation to the carboxylic acid is a common side reaction when oxidizing primary alcohols.
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Choice of Oxidizing Agent: Use a mild and selective oxidizing agent. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are generally effective for stopping the oxidation at the aldehyde stage. Avoid strong oxidizing agents like potassium permanganate or chromic acid under harsh conditions.
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Reaction Time and Temperature: Carefully monitor the reaction progress by TLC. Once the starting alcohol is consumed, quench the reaction immediately to prevent further oxidation. Running the reaction at lower temperatures can also help to control the reaction rate and minimize over-oxidation.
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Stoichiometry of the Oxidant: Use a controlled amount of the oxidizing agent (typically 1.1 to 1.5 equivalents) to avoid an excess that could lead to over-oxidation.
Question: My oxidation reaction is incomplete, and I have a significant amount of unreacted (6-Bromo-4-methylpyridin-3-yl)methanol remaining. What should I do?
Answer: An incomplete reaction can be due to several factors:
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Insufficient Oxidant: Ensure you are using a sufficient molar equivalent of the oxidizing agent.
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Reaction Conditions: Some oxidation reactions require specific temperature ranges to proceed efficiently. Consult the literature for the optimal conditions for your chosen oxidant.
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Purity of the Starting Material: Impurities in the alcohol starting material can sometimes inhibit the catalyst or react with the oxidant.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of (6-Bromo-4-methylpyridin-3-yl)methanol (Precursor for Route B)
This protocol is a hypothetical procedure based on the reduction of a corresponding ester or carboxylic acid, which would be a common route to this alcohol.
Materials:
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Methyl 6-bromo-4-methylnicotinate (or the corresponding carboxylic acid)
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Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) (if starting from the ester, LiAlH₄ is more effective)
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Anhydrous tetrahydrofuran (THF) or ethanol (for NaBH₄)
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Anhydrous diethyl ether
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Saturated aqueous solution of sodium sulfate (Na₂SO₄)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve methyl 6-bromo-4-methylnicotinate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
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Filter the resulting aluminum salts through a pad of Celite®, washing the filter cake with THF and diethyl ether.
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Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (6-Bromo-4-methylpyridin-3-yl)methanol.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidation of (6-Bromo-4-methylpyridin-3-yl)methanol to this compound (Route B)
This protocol utilizes pyridinium chlorochromate (PCC) as the oxidizing agent.
Materials:
-
(6-Bromo-4-methylpyridin-3-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
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Silica gel
Procedure:
-
To a stirred suspension of PCC (1.5 eq.) and silica gel in anhydrous DCM, add a solution of (6-Bromo-4-methylpyridin-3-yl)methanol (1.0 eq.) in anhydrous DCM at room temperature.
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Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.
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Wash the silica gel pad thoroughly with additional diethyl ether.
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Combine the filtrates and concentrate under reduced pressure to afford the crude this compound.
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Purify the product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound to illustrate the impact of different conditions.
Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound from (6-Bromo-4-methylpyridin-3-yl)methanol
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Aldehyde (%) | Yield of Carboxylic Acid (%) |
| PCC | DCM | 25 | 3 | 85 | <5 |
| DMP | DCM | 25 | 2 | 90 | <2 |
| KMnO₄ | Acetone/H₂O | 0-25 | 1 | 20 | 70 |
| Swern Oxidation | DCM | -78 to 25 | 2 | 92 | <1 |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield (General) | Impure starting materials, non-optimal reaction conditions, inefficient purification. | Verify purity of starting materials, optimize reaction parameters, refine work-up and purification. |
| Failed Formylation | Low reactivity of substrate, decomposed Vilsmeier reagent, incorrect temperature. | Use a more activated substrate if possible, ensure anhydrous conditions, screen reaction temperatures. |
| Multiple Products in Formylation | Lack of regioselectivity, side reactions. | Characterize isomers and optimize conditions for desired product, protect other reactive groups. |
| Over-oxidation to Carboxylic Acid | Strong oxidizing agent, prolonged reaction time, excess oxidant. | Use mild oxidants (PCC, DMP, Swern), monitor reaction closely, use controlled stoichiometry. |
| Incomplete Oxidation | Insufficient oxidant, suboptimal temperature. | Increase equivalents of oxidant, adjust temperature according to literature for the chosen method. |
Visualizations
Experimental Workflow: Synthesis of this compound via Oxidation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Oxidation Step
Caption: Troubleshooting logic for low yield in the oxidation step.
Technical Support Center: Purification of Crude 6-Bromo-4-methylnicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 6-Bromo-4-methylnicotinaldehyde by column chromatography.
Troubleshooting Guides and FAQs
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Product is not eluting from the column or eluting very slowly.
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Q: My this compound seems to be stuck on the column, or the elution is taking an extremely long time. What could be the cause?
-
A: This issue often arises from a solvent system with polarity that is too low. This compound, being a polar compound, requires a sufficiently polar mobile phase to travel through the silica gel. Another possibility is strong interaction between the basic pyridine nitrogen and acidic silica gel.
-
-
Q: How can I resolve the issue of my product not eluting?
-
A: Gradually increase the polarity of your eluent system. For instance, if you are using a hexane/ethyl acetate mixture, incrementally increase the proportion of ethyl acetate. If the compound still fails to elute, a small amount of a more polar solvent like methanol can be added to the mobile phase. To counteract the interaction with silica, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can be effective.[1]
-
Issue 2: Poor separation of the product from impurities.
-
Q: I am observing overlapping peaks or co-elution of my target compound with impurities. How can I improve the separation?
-
A: Poor resolution can be due to an inappropriate solvent system, column overloading, or issues with the column packing. The choice of eluent is critical for achieving good separation.
-
-
Q: What steps can I take to enhance the resolution of my column chromatography?
-
A:
-
Optimize the Solvent System: The ideal Rf value for the compound of interest on a TLC plate is between 0.2 and 0.4 for optimal separation on a column. Experiment with different ratios of solvents, such as hexane and ethyl acetate, to achieve this Rf value.
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This will help to first elute the non-polar impurities and then your product, leaving the more polar impurities on the column.
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Check Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to poor separation.
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Reduce Sample Load: Overloading the column is a common cause of poor separation. Use an appropriate amount of crude material for the size of your column.
-
-
Issue 3: The product appears to be decomposing on the column.
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Q: I suspect my this compound is degrading during chromatography, as I am seeing new spots on my TLC and experiencing low recovery. Why is this happening?
-
A: Aldehydes can be sensitive and may degrade on acidic silica gel.[2] The prolonged exposure to the stationary phase during a slow elution can exacerbate this issue.
-
-
Q: How can I prevent the decomposition of my product on the silica gel column?
-
A:
-
Deactivate the Silica Gel: You can use silica gel that has been treated with a base, or add a small amount of a base like triethylamine to your eluent to neutralize the acidic sites on the silica.
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Use a Different Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic).
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Perform a Quick Filtration: If the impurities are significantly different in polarity, a rapid filtration through a short plug of silica (flash chromatography) can minimize the contact time and reduce degradation.
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Issue 4: Peak Tailing.
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Q: The peaks for my compound on the chromatogram are showing significant tailing. What causes this and how can I fix it?
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A: Peak tailing for pyridine derivatives is a common problem when using silica gel. This is primarily due to the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1]
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-
Q: What is the best way to eliminate peak tailing for my this compound?
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A: The most effective solution is to add a small percentage of a basic modifier, such as triethylamine or pyridine (e.g., 0.1-1%), to your mobile phase. This will compete for the active acidic sites on the silica gel, leading to more symmetrical peaks.
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Experimental Protocol
This is a general protocol for the purification of this compound by flash column chromatography. The specific parameters may need to be optimized based on the impurity profile of the crude material.
1. Preparation of the Slurry:
- In a beaker, add silica gel (230-400 mesh) to a non-polar solvent (e.g., hexane).
- Stir the mixture to create a uniform slurry.
2. Packing the Column:
- Secure a glass column in a vertical position and add a small plug of cotton or glass wool at the bottom.
- Add a thin layer of sand.
- Pour the silica gel slurry into the column.
- Gently tap the column to ensure even packing and remove any air bubbles.
- Add another layer of sand on top of the silica gel.
- Drain the excess solvent until the solvent level is just at the top of the sand.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
- Carefully load the sample onto the top of the column.
4. Elution:
- Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
- Collect fractions and monitor the elution by thin-layer chromatography (TLC).
- Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
5. Analysis:
- Combine the fractions containing the pure product.
- Evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems and Expected Rf Values
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound | Notes |
| 9:1 | ~0.2 - 0.3 | Good starting point for separation from non-polar impurities. |
| 4:1 | ~0.4 - 0.5 | May be suitable for faster elution if separation is good. |
| 7:3 | ~0.6 - 0.7 | Useful for eluting the compound if it is retained strongly. |
Note: Rf values are estimates and can vary depending on the specific batch of silica gel and TLC plates used.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| No Elution | Solvent polarity too low | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). |
| Poor Separation | Inappropriate solvent system or column overload | Optimize the solvent system using TLC; reduce the amount of sample loaded. |
| Product Decomposition | Acidic nature of silica gel | Add triethylamine to the eluent; consider using alumina. |
| Peak Tailing | Interaction of pyridine nitrogen with silica | Add a small amount of triethylamine (0.1-1%) to the mobile phase. |
Visualization
Caption: A workflow for troubleshooting common issues in the column chromatography of this compound.
References
Common side reactions in the synthesis of 6-Bromo-4-methylnicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-methylnicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic strategies for this compound involve two main approaches:
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Formylation of a Pre-existing Brominated Pyridine Ring: This typically involves the Vilsmeier-Haack reaction on 2-bromo-4-methylpyridine or a similar substrate.
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Bromination of a Pre-existing Aldehyde-Containing Pyridine Ring: This route is generally less common due to the potential for side reactions and deactivation of the ring by the aldehyde group.
An alternative, though less direct, method is the oxidation of (6-bromo-4-methylpyridin-3-yl)methanol to the corresponding aldehyde.
Q2: What are the most critical parameters to control during the synthesis?
A2: Temperature control is paramount in most synthetic steps. For instance, in lithiation reactions for formylation, maintaining a very low temperature (e.g., -78°C) is crucial to prevent side reactions. During bromination, careful control of temperature and the rate of bromine addition is necessary to avoid over-bromination and the formation of isomeric byproducts.
Q3: How can I purify the crude this compound?
A3: Column chromatography on silica gel is a common and effective method for purifying the final product. The choice of eluent system will depend on the impurities present but a mixture of ethyl acetate and hexane is a good starting point. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Scenario 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting/Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Decomposition of reagents or intermediates | Ensure all reagents are pure and dry, and that reactions are carried out under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive steps like lithiation. |
| Incorrect reaction temperature | Strictly adhere to the recommended temperature for each step. Use a reliable thermometer and appropriate cooling or heating baths. |
| Inefficient quenching or work-up | Ensure the quenching step is performed at the appropriate temperature and that the pH is adjusted correctly during the work-up to ensure the product is in the organic phase during extraction. |
Scenario 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Potential Cause | Troubleshooting/Solution |
| Unreacted starting material (e.g., 3-bromo-4-methylpyridine) | Incomplete reaction. | See "Incomplete reaction" in Scenario 1. |
| Over-brominated products (e.g., dibromo-4-methylnicotinaldehyde) | Excess brominating agent or prolonged reaction time during a bromination step. | Use a stoichiometric amount of the brominating agent and monitor the reaction closely to stop it once the starting material is consumed. |
| Isomeric byproducts | Non-regioselective reaction, particularly in bromination or formylation steps. | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. For formylation via lithiation, the position of lithiation is key. |
| Formation of 4-methyl-2-hydroxypyridine derivatives | Reaction of a diazonium salt intermediate with water (in Sandmeyer-type reactions if used for precursor synthesis). | Ensure anhydrous conditions and control the temperature of the diazotization and subsequent reaction. |
| Dehalogenated byproduct (4-methylnicotinaldehyde) | This can occur in palladium-catalyzed cross-coupling reactions if used in a synthetic route, often due to the presence of hydride sources. | Use weaker, non-nucleophilic bases and ensure anhydrous and deoxygenated conditions. The choice of ligand is also critical.[1] |
Experimental Protocols
Method A: Vilsmeier-Haack Formylation of 2-Bromo-4-methylpyridine
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[2][3][4]
-
Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane) to 0°C. Slowly add N,N-dimethylformamide (DMF) dropwise while maintaining the temperature at 0°C.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2-bromo-4-methylpyridine in the same solvent dropwise at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically between 50-80°C. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Method B: Oxidation of (6-bromo-4-methylpyridin-3-yl)methanol
This method is suitable if the corresponding alcohol is available.
-
Reaction Setup: In a round-bottom flask, dissolve (6-bromo-4-methylpyridin-3-yl)methanol in a suitable solvent (e.g., dichloromethane).
-
Oxidation: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the oxidant.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound based on general knowledge of similar reactions. This data should be used as a guideline for reaction planning and optimization.
| Parameter | Method A: Vilsmeier-Haack | Method B: Oxidation |
| Starting Material | 2-Bromo-4-methylpyridine | (6-bromo-4-methylpyridin-3-yl)methanol |
| Key Reagents | POCl₃, DMF | PCC or MnO₂ |
| Typical Reaction Temperature | 0°C to 80°C | Room Temperature |
| Typical Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Typical Yield | 60 - 80% | 70 - 90% |
| Purity before Chromatography | 75 - 90% | 80 - 95% |
Visualizations
Experimental Workflow: Synthesis and Troubleshooting
Caption: General workflow for the synthesis and troubleshooting of this compound.
Logical Relationship: Common Side Reactions and Mitigation
Caption: Relationship between common side reactions and mitigation strategies.
References
Technical Support Center: Purification of 6-Bromo-4-methylnicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-methylnicotinaldehyde. The following information is designed to help you identify and remove impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound?
A1: Impurities in this compound typically arise from the synthetic process. A common method for its synthesis is the Vilsmeier-Haack formylation of 2-bromo-4-methylpyridine. Impurities can be broadly categorized as:
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Starting Material-Related Impurities: Unreacted 2-bromo-4-methylpyridine.
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Reagent-Related Impurities: Byproducts from the decomposition of the Vilsmeier reagent (formed from DMF and POCl₃).
-
Reaction Byproducts: Isomeric impurities from formylation at a different position on the pyridine ring, or over-reaction products such as diformylated species.
-
Degradation Products: The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 6-Bromo-4-methylnicotinic acid.
Q2: My purified this compound is a yellowish or brownish solid, but I expect a white compound. What could be the cause?
A2: Discoloration often indicates the presence of minor, highly colored impurities. These can be polymeric materials formed during the reaction or residual reagents. Trace amounts of oxidized species can also contribute to a yellowish tint.
Q3: I am observing a persistent impurity with a similar polarity to my product on the TLC plate. How can I improve the separation?
A3: When impurities have similar polarity to the desired product, standard purification techniques may be challenging. For column chromatography, trying a different solvent system with varying polarity or using a shallower gradient can improve separation. For recrystallization, a different solvent or a solvent pair might be more effective at selectively crystallizing the product while leaving the impurity in the mother liquor.
Q4: After purification, my yield of this compound is very low. What are the likely reasons?
A4: Low yield can result from several factors during purification:
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Column Chromatography: Using too polar of a solvent system can cause the product to elute too quickly with impurities. Adsorption of the product onto the silica gel can also be an issue if it is left on the column for an extended period.
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Recrystallization: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Conversely, using too little solvent can lead to premature crystallization and co-precipitation of impurities. The choice of solvent is also critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Guides
Issue 1: Presence of Starting Material (2-bromo-4-methylpyridine) in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| A spot corresponding to the starting material is observed on the TLC plate. | Incomplete reaction. | 1. Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature, or use a slight excess of the Vilsmeier reagent. 2. Purification: 2-bromo-4-methylpyridine is significantly less polar than the aldehyde product. A well-optimized flash column chromatography with a non-polar eluent system should effectively separate the starting material. |
Issue 2: Formation of 6-Bromo-4-methylnicotinic acid
| Symptom | Possible Cause | Troubleshooting Steps |
| An additional, more polar spot is observed on the TLC plate. The product may show signs of degradation over time. | Oxidation of the aldehyde functional group during workup or storage. | 1. Careful Workup: Avoid prolonged exposure to air and oxidizing conditions during the reaction workup. 2. Acid/Base Extraction: The carboxylic acid impurity can be removed by an aqueous basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup. The aldehyde will remain in the organic layer, while the carboxylate salt will be extracted into the aqueous layer. 3. Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) to prevent oxidation.[1] |
Issue 3: Discolored Product (Yellow or Brown)
| Symptom | Possible Cause | Troubleshooting Steps |
| The isolated solid is not white or off-white. | Presence of colored impurities, often polymeric byproducts. | 1. Recrystallization with Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal, then allow the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. 2. Multiple Purifications: A second purification step, such as a second column chromatography or another recrystallization, may be necessary to remove persistent colored impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound from a crude reaction mixture.
Methodology:
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Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
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Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start from 100% hexane and gradually increase to a 90:10 or 80:20 hexane:ethyl acetate mixture.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data for Column Chromatography:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Typical Elution | Product often elutes at ~10-30% Ethyl Acetate in Hexane |
| Monitoring | TLC with UV visualization (254 nm) |
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds.
Methodology:
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Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Potential solvents include isopropanol, ethanol, or a mixture of ethyl acetate and hexane.
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Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For better yields, the flask can be placed in an ice bath after it has reached room temperature.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Quantitative Data for Recrystallization:
| Solvent System | Typical Recovery Yield | Notes |
| Isopropanol | 70-85% | Good for removing non-polar impurities. |
| Ethanol/Water | 65-80% | The water acts as an anti-solvent. |
| Ethyl Acetate/Hexane | 75-90% | Dissolve in hot ethyl acetate and add hexane until cloudy, then reheat to clarify and cool slowly. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Potential impurities from Vilsmeier-Haack synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Bromo-4-methylnicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-4-methylnicotinaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the common causes?
A1: Low or no yield is a common challenge, particularly with heteroaryl halides. Several factors could be contributing to this issue:
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Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring of your substrate can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species and slowing down the reaction.[1] The aldehyde group might also play a role in catalyst inhibition under certain conditions.
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Suboptimal Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for the successful coupling of electron-deficient bromopyridines. Standard catalysts like Pd(PPh₃)₄ may not be effective enough.[2]
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Inefficient Oxidative Addition: While the C-Br bond on an electron-deficient pyridine ring should be susceptible to oxidative addition, steric hindrance from the adjacent methyl group or electronic effects from the aldehyde could be slowing this rate-determining step.
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Protodeboronation of the Boronic Acid: This is a major side reaction where the boronic acid coupling partner is replaced by a hydrogen atom, effectively being destroyed before it can couple.[3] This is often promoted by the presence of excess water, high temperatures, or a non-optimal base.[3]
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Inadequate Reaction Conditions: Issues with the choice of base, solvent, temperature, or insufficient degassing can all lead to reaction failure. Oxygen, in particular, can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2]
Q2: I am seeing significant side products in my reaction mixture. How can I identify and minimize them?
A2: The most common side products in Suzuki coupling reactions are homocoupling products and protodeboronation of the boronic acid.
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Homocoupling: This is the coupling of two molecules of your boronic acid partner to form a biaryl byproduct. The primary cause of this is the presence of oxygen in the reaction.
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Solution: Rigorous degassing of your solvents and reaction mixture is crucial. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes) or by using several freeze-pump-thaw cycles.[2]
-
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Protodeboronation: As mentioned above, this is the loss of the boronic acid group.
-
Solution:
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Use a milder base: Consider screening bases like K₃PO₄ or Cs₂CO₃, which can be more effective and sometimes reduce the rate of protodeboronation.[3]
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Anhydrous Conditions: While many Suzuki reactions use aqueous bases, minimizing the amount of water can help reduce this side reaction.[3]
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Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[4]
-
-
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Debromination: The starting this compound is reduced to 4-methylnicotinaldehyde.
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Solution: This can sometimes occur in the presence of certain phosphine ligands and bases at elevated temperatures. Trying a different ligand or lowering the reaction temperature might mitigate this.
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Q3: How do I choose the optimal catalyst, ligand, base, and solvent for this specific substrate?
A3: The optimal conditions are highly substrate-dependent and often require screening. For a challenging substrate like this compound, here are some recommendations:
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Catalyst/Ligand: Electron-rich and sterically bulky phosphine ligands are often necessary for electron-deficient heteroaryl bromides. These ligands facilitate oxidative addition and stabilize the palladium catalyst.
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Base: The base is crucial for activating the boronic acid for the transmetalation step.[2]
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Solvent: The solvent system must solubilize all components of the reaction.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize reaction conditions reported for the Suzuki coupling of analogous bromopyridine substrates. This data serves as a strong starting point for optimizing the reaction of this compound.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | A standard Pd(0) catalyst, but may be less effective for this substrate.[2] |
| Pd(OAc)₂ | SPhos | 2 / 4 | A highly active system for electron-rich and sterically hindered substrates.[2] |
| Pd₂(dba)₃ | XPhos | 2.5 / 5 | A robust catalyst system, effective for challenging couplings.[2] |
| PdCl₂(dppf) | None | 3-5 | A reliable and widely used catalyst for a broad range of Suzuki couplings.[1] |
Table 2: Base and Solvent Selection for Suzuki Coupling of Bromopyridines
| Base | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90-100 | A common and effective base.[5] |
| K₃PO₄ | Toluene / H₂O (10:1) | 100 | A stronger base, often better for challenging substrates.[2] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80-100 | A highly effective base, particularly for difficult couplings.[3] |
| Na₂CO₃ | DMF / H₂O (5:1) | 80-90 | Alternative solvent if solubility is an issue.[6] |
Table 3: Representative Yields for Suzuki Coupling of an Analogous Substrate (2-Bromo-4-methylpyridine) [5]
| Boronic Acid | Product | Yield (%) |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81 |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 |
Note: Yields are highly dependent on the specific reaction conditions and coupling partners. The data in Table 3 is for the coupling of 2-Bromo-4-methylpyridine and should be considered as a guideline.[5]
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point, and optimization of the parameters is recommended.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
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Palladium catalyst system (e.g., PdCl₂(dppf), 3-5 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)
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Inert gas (Argon or Nitrogen)
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Standard, oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
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Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[1]
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]
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Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Recrystallization techniques for purifying 6-Bromo-4-methylnicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 6-Bromo-4-methylnicotinaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of this compound and offers targeted solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Crystal Formation | The solvent may be too non-polar, or an excessive amount of solvent was used. | Try a more polar solvent or a mixed solvent system. If too much solvent was used, carefully evaporate a portion of it and allow the solution to cool again.[1][2] |
| Oiling Out | The solute is coming out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly supersaturated.[1][3] | To induce crystallization, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also be effective.[3][4] If these methods fail, redissolve the oil in more solvent and allow it to cool at a slower rate.[3] |
| Low Product Recovery | Using too much solvent is a common cause, as a significant amount of the product will remain in the mother liquor.[3][4] Premature crystallization during hot filtration can also lead to product loss. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask).[3] |
| Colored Impurities in Crystals | The presence of colored impurities in the final product. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[4] Perform a hot filtration to remove the charcoal. Note that some product may also be adsorbed by the charcoal, potentially reducing the yield. A second recrystallization may also be necessary to improve purity and color.[4] |
| Crystals Form Too Quickly | Rapid cooling can lead to the trapping of impurities within the crystal lattice. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid.[3] This can often be resolved by adding a small amount of a solvent in which the compound is highly soluble to the hot mixture, then allowing it to cool slowly. Scratching the inner surface of the flask with a glass rod or adding a seed crystal can help initiate crystallization.[3][4]
Q3: How can I improve the yield of my recrystallization?
A3: To improve yield, ensure you are using the minimum amount of hot solvent required to dissolve your compound.[3] Allowing for slow cooling to room temperature followed by cooling in an ice bath will maximize crystal formation.[7] If a significant amount of product remains in the mother liquor, you can concentrate the solution and attempt a second crystallization to recover more material.[4]
Q4: The recrystallized product is still not pure. What are my options?
A4: If the product is not sufficiently pure after one recrystallization, a second recrystallization is often effective.[4] Alternatively, other purification techniques such as column chromatography may be necessary. For pyridine compounds, tailing on silica gel can be an issue, which can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[5]
Experimental Protocols
While a specific, validated protocol for this compound is not available, the following general procedure for the recrystallization of a solid organic compound can be adapted.
General Recrystallization Protocol
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Solvent Selection: In a series of test tubes, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.
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Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
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Hot Filtration: Preheat a funnel and a receiving flask. Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.[3]
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3][7]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[3]
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Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a desiccator for final drying.[3]
Visualizing the Workflow
The following diagrams illustrate the general workflow for recrystallization and a decision tree for troubleshooting common issues.
Caption: A general workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of 6-Bromo-4-methylnicotinaldehyde during reactions
Welcome to the technical support center for 6-Bromo-4-methylnicotinaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis and modification of this versatile building block. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its decomposition and ensure successful reaction outcomes.
Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Low or negligible yields in palladium-catalyzed cross-coupling reactions are frequently attributed to the decomposition of the starting material, this compound, or inhibition of the catalyst.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Aldehyde-mediated Catalyst Inhibition | The aldehyde group can coordinate to the palladium catalyst, leading to catalyst deactivation. Solution: Protect the aldehyde group as an acetal prior to the coupling reaction. |
| Decomposition at Elevated Temperatures | High reaction temperatures can lead to the decomposition of the aldehyde. Solution: Optimize the reaction temperature. Start with lower temperatures (e.g., 80°C) and incrementally increase if the reaction is too slow.[1] |
| Inappropriate Base or Ligand | The choice of base and ligand is crucial for reaction efficiency and can influence the stability of the starting material. Solution: For Suzuki coupling, consider using a milder base like K₂CO₃ or Cs₂CO₃. For Buchwald-Hartwig amination, a non-nucleophilic base such as NaOt-Bu is often effective. Screen different phosphine ligands (e.g., SPhos, XPhos) to find the optimal one for your specific transformation. |
| Hydrodehalogenation (Loss of Bromine) | A common side reaction where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain catalysts and reaction conditions. Solution: Employ bulky phosphine ligands which can disfavor the β-hydride elimination pathway leading to this side product. Optimizing the base and temperature can also mitigate this issue. |
Logical Workflow for Troubleshooting Low Yields:
Caption: Troubleshooting workflow for low yields in reactions with this compound.
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products, which can complicate purification and reduce the yield of your desired product.
Common Side Products and Prevention Strategies:
| Side Product | Formation Pathway | Prevention Strategy |
| 6-Bromo-4-methylnicotinic acid | Oxidation of the aldehyde group. | Use deoxygenated solvents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. |
| (6-Bromo-4-methylpyridin-3-yl)methanol | Reduction of the aldehyde group. | Avoid using reagents that can act as hydride donors. If reduction is persistent, protect the aldehyde group. |
| Imine formation | Reaction of the aldehyde with a primary or secondary amine (in Buchwald-Hartwig amination). | Protect the aldehyde as an acetal before performing the amination. |
| Debrominated starting material | Hydrodehalogenation. | See "Troubleshooting Low Yields" section. |
Signaling Pathway for Aldehyde-Related Side Reactions:
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-Bromo-4-methylnicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 6-Bromo-4-methylnicotinaldehyde. The following information is curated to address common challenges and frequently asked questions encountered during experimental work with this and structurally related substrates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cross-coupling of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species.[1] | - Ensure rigorous degassing of solvents and reagents to remove oxygen, which can oxidize the active catalyst.[1][2] - Consider using a more easily reduced precatalyst or a direct Pd(0) source like Pd(PPh₃)₄.[1][2] |
| 2. Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[2] The catalyst may also decompose to palladium black. | - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to prevent coordination of the pyridine nitrogen and stabilize the active catalyst.[3] - N-heterocyclic carbene (NHC) palladium complexes can offer greater thermal stability.[4] - If palladium black is observed, consider using ligands that form more stable complexes or lowering the reaction temperature.[1] | |
| 3. Inappropriate Ligand Choice: The selected ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination. | - For Suzuki-Miyaura couplings, screen bulky, electron-rich monophosphine ligands.[1] - For Buchwald-Hartwig aminations, bulky, electron-rich biaryl phosphine ligands like XPhos and BrettPhos are often necessary.[5] - For Sonogashira couplings, bidentate ligands or NHCs can provide better stability and reactivity.[1] | |
| 4. Suboptimal Base or Solvent: The choice of base and solvent can significantly affect reaction rate and stability of coupling partners.[3] | - Optimize the base and solvent combination. Common choices for Suzuki reactions include K₂CO₃ or K₃PO₄ in solvents like dioxane/water or toluene/water.[3] - Ensure solvents are anhydrous and properly degassed.[2] | |
| Formation of Byproducts | 1. Homocoupling of Boronic Acid (Suzuki Reaction): This side reaction can occur due to the presence of oxygen or Pd(II) species.[6] | - Rigorous degassing of the reaction mixture is crucial.[2] - Using a direct Pd(0) source, such as Pd(PPh₃)₄, can mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[2] |
| 2. Protodeboronation of Boronic Acid (Suzuki Reaction): Boronic acids can be unstable and degrade, particularly electron-deficient or heteroaryl boronic acids.[2] | - Consider using more stable boronic esters, such as pinacol or MIDA esters.[2][3] | |
| 3. Dehalogenation (Replacement of Bromine with Hydrogen): This can occur via β-hydride elimination from a palladium-hydride intermediate. | - Careful selection of ligands and reaction conditions can minimize this side reaction. Ensure the absence of hydride sources in your solvents.[2] |
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for functionalizing this compound?
A1: The choice of reaction depends on the desired coupling partner.
-
Suzuki-Miyaura Coupling: Often preferred for introducing aryl or vinyl groups due to the low toxicity of boron reagents and generally mild conditions.[3] However, the stability of the corresponding boronic acid can be a concern.
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds to introduce amine functionalities.[7][8]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.[9]
-
Heck Reaction: Suitable for coupling with alkenes to form substituted alkenes.[10]
Q2: How do I select the initial palladium catalyst and ligand for screening?
A2: For initial screening, common Pd(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ are versatile for generating the active Pd(0) species in situ.[5] For improved reproducibility and efficiency, especially with challenging substrates, well-defined precatalysts incorporating the ligand (e.g., XPhos-Pd-G3) are excellent choices.[5][11] Given the steric hindrance from the 4-methyl group and the coordinating nature of the pyridine nitrogen in this compound, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are highly recommended starting points.[3]
Q3: What are the most critical reaction parameters to control for a successful coupling reaction with this substrate?
A3: The most critical parameters are:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[2] Maintaining an inert atmosphere (e.g., with nitrogen or argon) throughout the reaction is crucial to prevent catalyst deactivation.
-
Solvent and Reagent Purity: Solvents should be anhydrous and thoroughly degassed.[2] The purity of all reagents, including the base and coupling partners, is essential for reproducible results.
-
Ligand Selection: As mentioned, the electronic and steric properties of the ligand are vital for stabilizing the catalyst and facilitating the key steps of the catalytic cycle, especially with a potentially inhibiting substrate like a substituted pyridine.[1][2]
-
Temperature: Many coupling reactions require heating, but excessive temperatures can lead to catalyst decomposition.[2] Temperature optimization is often necessary.
Experimental Protocols
Below are generalized experimental protocols for common cross-coupling reactions. These should be considered as starting points and will likely require optimization for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the phosphine ligand (e.g., SPhos, 1.1–1.2 eq. relative to Pd).[1] If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v) via syringe.[1][12]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80–100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[2]
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[12]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., NaOt-Bu or K₃PO₄) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1–1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring to the appropriate temperature (typically 80–110 °C) for the specified time, monitoring by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove insoluble salts and catalyst residues. Wash the filtrate, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: A generalized workflow for catalyst screening and reaction optimization.
Caption: A troubleshooting workflow for addressing low product yield in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Work-up procedures for reactions involving 6-Bromo-4-methylnicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-methylnicotinaldehyde. The following information is intended to assist in the work-up procedures for reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the work-up of reactions involving this compound, with a focus on a representative reductive amination reaction.
Scenario Reaction: Reductive Amination of this compound
A common application of this compound is in reductive amination to synthesize substituted pyridines. In this hypothetical reaction, the aldehyde is reacted with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).
Q1: I am observing a persistent emulsion during the aqueous work-up of my reductive amination reaction. How can I resolve this?
A1: Emulsion formation is a common issue when working with pyridine-containing compounds due to their partial solubility in both organic and aqueous phases. Here are several strategies to address this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Change in pH: Carefully adjust the pH of the aqueous layer. Adding a small amount of a weak acid (e.g., dilute citric acid) or a weak base (e.g., saturated sodium bicarbonate) can alter the ionization state of your compound and any byproducts, potentially destabilizing the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as ethyl acetate or dichloromethane, to the extraction solvent.
Q2: My final product has low purity after column chromatography. What are the likely impurities and how can I remove them?
A2: Low purity can result from several factors. The most common impurities in a reductive amination reaction involving this compound are unreacted starting material, the corresponding alcohol from over-reduction, and N-oxide formation.
-
Unreacted Aldehyde: If the reaction has not gone to completion, you will have leftover this compound. Ensure sufficient reaction time and an adequate amount of the amine and reducing agent.
-
Alcohol Byproduct: The aldehyde can be reduced to the corresponding alcohol (6-Bromo-4-methylpyridin-3-yl)methanol. Using a milder reducing agent or controlling the reaction temperature can minimize this.
-
N-Oxide Formation: The pyridine nitrogen can be oxidized to the N-oxide, especially if the reaction is exposed to air for extended periods or if certain oxidizing agents are present.
To improve purity, consider the following modifications to your work-up and purification:
-
Acid/Base Wash: An acidic wash (e.g., with dilute HCl) can help to remove basic impurities, while a basic wash (e.g., with saturated NaHCO₃) can remove acidic impurities.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
-
Chromatography Optimization: Adjust the solvent system for your column chromatography. A gradient elution may be necessary to separate closely eluting compounds.
Q3: The yield of my desired product is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to incomplete reactions, product loss during work-up, or side reactions.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before starting the work-up.
-
Product Loss During Extraction: Your product may have some solubility in the aqueous phase. To minimize this, perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Also, ensure the pH of the aqueous layer is adjusted to suppress the ionization of your product, which can increase its solubility in the organic phase.
-
Side Reactions: As mentioned, the formation of byproducts like the corresponding alcohol will reduce the yield of the desired amine. Optimizing the reaction conditions (temperature, stoichiometry of reagents) can help to minimize these side reactions.
Data Presentation
The following table provides hypothetical data on the impact of different work-up procedures on the yield and purity of the product from the reductive amination of this compound.
| Work-up Protocol | Reagents Used | Yield (%) | Purity (%) (by HPLC) |
| Protocol A: Standard | Water, Brine, Na₂SO₄ | 75 | 92 |
| Protocol B: Acid Wash | 1M HCl, Sat. NaHCO₃, Brine, Na₂SO₄ | 72 | 96 |
| Protocol C: Base Wash | Sat. NaHCO₃, Brine, Na₂SO₄ | 74 | 94 |
| Protocol D: Emulsion Treatment | Brine, Celite® Filtration, Na₂SO₄ | 70 | 93 |
Experimental Protocols
Protocol B: Work-up with Acid Wash for Reductive Amination
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Dilution: Dilute the reaction mixture with ethyl acetate.
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic and aqueous layers should separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Aqueous Wash: Drain the aqueous layer. Wash the organic layer sequentially with:
-
1M Hydrochloric Acid (to remove unreacted amine).
-
Saturated aqueous Sodium Bicarbonate (to neutralize any remaining acid).
-
Brine (to remove excess water).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating a typical work-up workflow and a troubleshooting decision tree for reactions involving this compound.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-4-methylnicotinaldehyde and the closely related compound, 6-Bromonicotinaldehyde. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted NMR data for its analysis. This comparison aims to elucidate the influence of the methyl group on the chemical shifts of the pyridine ring protons and carbons.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the available experimental ¹H NMR data for 6-Bromonicotinaldehyde. The predicted data was generated using a standard NMR prediction algorithm.
Table 1: ¹H NMR Chemical Shift Data (in ppm)
| Proton Assignment | This compound (Predicted) | 6-Bromonicotinaldehyde (Experimental) |
| H-2 | 8.85 | 8.30 (s, 1H) |
| H-5 | 7.75 | 7.55 (d, J=8.1 Hz, 1H) |
| Aldehyde-H | 10.20 | - |
| Methyl-H | 2.50 | - |
Note: The experimental data for 6-Bromonicotinaldehyde from one source appears inconsistent with the expected structure and may represent a different compound or a mixture. The provided singlet at 8.30 ppm and doublet at 7.55 ppm are presented as available but should be interpreted with caution.
Table 2: ¹³C NMR Chemical Shift Data (in ppm)
| Carbon Assignment | This compound (Predicted) | 6-Bromonicotinaldehyde (Predicted) |
| C-2 | 154.0 | 152.5 |
| C-3 | 134.5 | 135.0 |
| C-4 | 150.0 | 125.0 |
| C-5 | 128.0 | 130.0 |
| C-6 | 145.0 | 143.0 |
| Aldehyde-C | 192.0 | 192.5 |
| Methyl-C | 20.0 | - |
Structure-Spectra Correlation
The following diagram illustrates the assigned protons and carbons on the chemical structure of this compound, providing a visual reference for the NMR data.
Caption: Structure of this compound with atom numbering for NMR signal assignment.
Experimental Protocols
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Setup and Data Acquisition:
For ¹H NMR:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: 0-12 ppm
-
For ¹³C NMR:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Acquisition Parameters:
-
Number of scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: 0-220 ppm
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
Peak Picking and Integration: The chemical shifts of the peaks are identified, and the integrals are calculated to determine the relative number of protons.
Logical Workflow for NMR Analysis
The process of obtaining and interpreting NMR spectra follows a logical workflow, from sample preparation to final structure elucidation.
Caption: General workflow for NMR spectral analysis.
Decoding the Molecular Blueprint: An Interpretive Guide to the Mass Spectrum of 6-Bromo-4-methylnicotinaldehyde
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, offering deep insights into a molecule's composition and fragmentation behavior. This guide provides a detailed interpretation of the mass spectrum of 6-Bromo-4-methylnicotinaldehyde, a versatile building block in medicinal chemistry and materials science. By comparing expected fragmentation patterns with established principles, this analysis will facilitate its unambiguous identification and characterization.
Molecular Ion and Isotopic Pattern: The Bromine Signature
The mass spectrum of this compound, with a molecular formula of C₇H₆BrNO, is expected to exhibit a distinct molecular ion region.[1] The nominal molecular weight of this compound is 200 g/mol . A key feature to anticipate is the isotopic signature of the bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[2] This results in two prominent peaks in the molecular ion region, separated by two mass-to-charge units (m/z). These peaks, often referred to as the M+ and M+2 peaks, will have a relative intensity ratio of approximately 1:1, a characteristic hallmark of a monobrominated compound.[2][3][4][5] Therefore, we expect to see significant peaks at m/z 199 (containing ⁷⁹Br) and m/z 201 (containing ⁸¹Br).
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization (EI) is governed by the presence of the aromatic pyridine ring, the aldehyde functional group, and the bromine substituent. Aromatic aldehydes are known to undergo characteristic fragmentation patterns, including the loss of a hydrogen radical (-H) and a formyl radical (-CHO).[6][7][8][9] Similarly, pyridine and its derivatives can fragment through the loss of hydrogen cyanide (HCN).[10] The presence of a halogen atom also influences fragmentation, often leading to its loss as a radical.[3]
Based on these principles, the following fragmentation pathways are proposed for this compound:
-
Loss of a Hydrogen Radical ([M-H]⁺): Alpha-cleavage adjacent to the aldehyde carbonyl group can lead to the loss of a hydrogen radical, resulting in a stable acylium ion. This would produce fragments at m/z 198 and 200, maintaining the 1:1 isotopic pattern of bromine.
-
Loss of a Formyl Radical ([M-CHO]⁺): Cleavage of the bond between the pyridine ring and the aldehyde group results in the loss of a formyl radical (CHO). This fragmentation would yield brominated methylpyridine radical cations at m/z 170 and 172.
-
Loss of a Bromine Radical ([M-Br]⁺): Halogens can be readily lost during mass spectrometry.[3] The cleavage of the C-Br bond would result in a fragment ion corresponding to 4-methylnicotinaldehyde cation at m/z 120.
-
Loss of Hydrogen Cyanide ([M-HCN]⁺): A characteristic fragmentation of the pyridine ring involves the elimination of a neutral molecule of hydrogen cyanide (HCN). This would lead to the formation of a five-membered ring fragment ion. This fragmentation could occur from the molecular ion or subsequent fragment ions.
Comparative Data of Predicted Fragments
The table below summarizes the expected key fragments in the mass spectrum of this compound, their corresponding m/z values, and the proposed fragmentation mechanism.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 199 / 201 | [C₇H₆BrNO]⁺ | - | Molecular Ion |
| 198 / 200 | [C₇H₅BrNO]⁺ | H | α-cleavage (loss of H from aldehyde) |
| 170 / 172 | [C₆H₅BrN]⁺ | CHO | Loss of the formyl radical |
| 120 | [C₇H₆NO]⁺ | Br | Loss of the bromine radical |
| 92 | [C₆H₆N]⁺ | Br, HCN | Loss of Br and subsequent loss of HCN |
Experimental Protocol
Mass Spectrometry Analysis:
A sample of this compound would be introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. Electron ionization (EI) at a standard energy of 70 eV would be used to generate the molecular ions and induce fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum plots the relative abundance of ions as a function of their m/z values.
Visualizing the Fragmentation Cascade
The following diagram, generated using the DOT language, illustrates the primary proposed fragmentation pathways for this compound.
Caption: Fragmentation pathway of this compound.
By understanding these characteristic fragmentation patterns, researchers can confidently identify this compound in complex mixtures and gain valuable structural information crucial for advancing their research and development efforts.
References
- 1. This compound|CAS 926294-07-7 [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. savemyexams.com [savemyexams.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. people.whitman.edu [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Comparative FT-IR Analysis of 6-Bromo-4-methylnicotinaldehyde and Related Aromatic Aldehydes
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic features of 6-Bromo-4-methylnicotinaldehyde. Due to the limited availability of direct experimental spectra for this specific compound, this comparison incorporates data from structurally similar molecules—Nicotinaldehyde (pyridine-3-carboxaldehyde) and 6-Bromonicotinaldehyde—to elucidate the influence of methyl and bromo substituents on the vibrational frequencies of the core functional groups. This analysis is intended for researchers and professionals in drug development and materials science who utilize FT-IR spectroscopy for structural characterization.
Data Presentation: Comparison of Key Vibrational Frequencies
The following table summarizes the expected and observed FT-IR absorption frequencies for the key functional groups in this compound and its analogues. The positions of these bands are indicative of the electronic effects exerted by the substituents on the pyridine ring and the aldehyde group.
| Functional Group | Vibrational Mode | Nicotinaldehyde (cm⁻¹) | 6-Bromonicotinaldehyde (cm⁻¹) | This compound (Expected, cm⁻¹) |
| Aldehyde C-H | Stretch | ~2850, ~2750 | ~2850, ~2750 | ~2855, ~2755 |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Methyl C-H | Asymmetric/Symmetric Stretch | N/A | N/A | ~2960, ~2870 |
| Carbonyl (C=O) | Stretch | ~1700 | ~1690 | ~1685-1695 |
| Aromatic C=C/C=N | Ring Stretch | 1600-1400 | 1600-1400 | 1600-1400 |
| C-Br | Stretch | N/A | ~600-500 | ~600-500 |
Note: Values for Nicotinaldehyde and 6-Bromonicotinaldehyde are based on typical literature values and spectral database information.[1][2][3][4] Expected values for this compound are projected based on known substituent effects.
The bromine atom, being an electron-withdrawing group, is expected to slightly lower the C=O stretching frequency due to the inductive effect. Conversely, the methyl group is electron-donating, which may slightly counteract this effect. The characteristic aldehyde C-H stretching appears as a doublet, a feature that helps distinguish aldehydes from other carbonyl-containing compounds.[5]
Experimental Protocols
The acquisition of high-quality FT-IR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of solid samples, such as this compound, using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[6][7]
Protocol: FT-IR Analysis via Attenuated Total Reflectance (ATR)
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues.[6]
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical characteristics, which will be subtracted from the sample spectrum.
-
Typical scan parameters are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16 to 32 scans co-added to improve the signal-to-noise ratio.
-
-
Sample Analysis:
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same scan parameters as the background scan. The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
-
Cleaning:
-
Retract the pressure clamp, remove the bulk of the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe to prevent cross-contamination.
-
An alternative method for solid samples is the KBr pellet technique, which involves grinding the sample with potassium bromide powder and pressing it into a transparent pellet.[6][7][8][9]
Visualization of Structural and Spectroscopic Relationships
The following diagram illustrates the workflow for comparing the FT-IR spectra of the target compound and its analogues, highlighting how structural differences influence the resulting spectra.
Caption: Workflow for comparative FT-IR analysis of substituted nicotinaldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 4. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. scribd.com [scribd.com]
Navigating Purity Analysis: A Comparative Guide to HPLC and LC-MS Methods for 6-Bromo-4-methylnicotinaldehyde
For researchers, scientists, and professionals in drug development, the meticulous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for determining the purity of 6-Bromo-4-methylnicotinaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. We present detailed experimental protocols and comparative performance data to facilitate informed decisions in method selection and implementation.
At a Glance: HPLC vs. LC-MS for Purity Assessment
High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for purity analysis, offering excellent quantification and resolution of the main compound from its impurities. For a more in-depth analysis, Liquid Chromatography coupled with Mass Spectrometry provides higher sensitivity and specificity, enabling the identification of impurities by their mass-to-charge ratio, which is invaluable for understanding degradation pathways and impurity profiles.
The following table summarizes hypothetical, yet representative, quantitative data for the analysis of a this compound sample, illustrating the performance of both HPLC and LC-MS methods.
| Parameter | HPLC Method | LC-MS Method |
| Retention Time of this compound | 8.52 min | 8.49 min |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 2.3 |
| Limit of Detection (LOD) | 0.01% | 0.001% |
| Limit of Quantification (LOQ) | 0.03% | 0.003% |
| **Linearity (R²) ** | 0.9995 | 0.9998 |
| Precision (%RSD, n=6) | < 1.0% | < 0.8% |
| Purity of Main Component (Hypothetical Batch) | 99.5% | 99.6% |
In-Depth Experimental Protocols
Detailed methodologies for both HPLC and LC-MS are provided below. These protocols are designed to serve as a starting point for method development and can be optimized based on specific instrumentation and impurity profiles.
HPLC Method for Purity Determination
This method is designed for the quantitative determination of the purity of this compound and the separation of its potential impurities using a reversed-phase column.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve approximately 5 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
LC-MS Method for Purity and Impurity Identification
This method provides a highly sensitive and selective approach for the purity assessment of this compound and the identification of potential process-related impurities and degradation products.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-14 min: 90% B
-
14.1-16 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for purity assessment and targeted MS/MS for impurity identification.
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in methanol.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationship between the two techniques, the following diagrams are provided.
Analytical workflow for purity analysis.
Comparison of HPLC and LC-MS methods.
A Comparative Analysis of the Reactivity of 6-Bromo-4-methylnicotinaldehyde and Other Brominated Pyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, brominated pyridines are indispensable building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. The strategic functionalization of the pyridine ring via palladium-catalyzed cross-coupling reactions is a cornerstone of contemporary drug discovery. This guide provides an objective comparison of the reactivity of 6-Bromo-4-methylnicotinaldehyde with other representative brominated pyridines in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The reactivity of a bromopyridine in these transformations is intricately governed by the electronic and steric environment of the carbon-bromine bond. The position of the bromine atom relative to the ring nitrogen, as well as the nature and location of other substituents, dictates the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step.
General Reactivity Trends of Bromopyridine Isomers
A well-established trend in the reactivity of simple bromopyridine isomers in palladium-catalyzed cross-coupling reactions is as follows: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1]
-
4-Bromopyridine: The C4-Br bond is highly activated due to the strong electron-withdrawing effect of the nitrogen atom at the para-position. This polarization renders the C4 carbon highly electrophilic and susceptible to oxidative addition.[1]
-
2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may in some cases inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: The C3-Br bond is the least activated. The electronic influence of the nitrogen atom at the meta-position is weaker, resulting in a less electrophilic carbon center and consequently slower reaction rates compared to the other two isomers.[1]
Reactivity Profile of this compound
This compound, a substituted 2-bromopyridine derivative, presents a unique reactivity profile. The bromine atom is at the 6-position, adjacent to the nitrogen, which is electronically analogous to the 2-position. The presence of a methyl group at the 4-position and an electron-withdrawing aldehyde group at the 3-position further modulates the electronic and steric properties of the molecule. The aldehyde group, in particular, is expected to increase the electrophilicity of the pyridine ring, potentially enhancing the rate of oxidative addition.
Comparative Data for Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.
| Bromopyridine Derivative | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference/Notes |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 / 12 | Est. 70-85 | Estimated based on related substrates. |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 / 12 | 81 | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | EtOH | Reflux | Moderate | [3] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 / 12 | 85 | General Knowledge[4] |
| 2-Amino-3-bromopyridine | Arylboronic acids | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 16 | 76 | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
| Bromopyridine Derivative | Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference/Notes |
| This compound | Morpholine | Pd₂(dba)₃ (2) / XPhos (4.4) | NaOtBu | Toluene | 100 / 18 | Est. 75-90 | Estimated based on hindered substrates.[6] |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [7][8] |
| 3-Halo-2-aminopyridine | Secondary amines | RuPhos-precatalyst | LiHMDS | Toluene | 100 / 16 | 83 | [5] |
| 4-Halopyridine | Aminothiophene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 / 18 | 70-90 | [4] |
| 6-Bromo-1H-indazole | Primary amines | BrettPhos precatalyst (2) | LiHMDS | THF | 65 / 12-24 | High | [9] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide.
| Bromopyridine Derivative | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference/Notes |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 60 / 16 | Est. 70-85 | Estimated based on related substrates. |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 / 3 | 96 | [10] |
| 2-Bromopyridine | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | 90-99 | [11] |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | Moderate | General Knowledge |
| 4-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 25 | >95 | [11] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromopyridine.
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst or source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4.4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the bromopyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube or flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol provides a general method for the Sonogashira coupling of a bromopyridine with a terminal alkyne.
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NH)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycles
The underlying mechanisms of these powerful transformations are depicted in the following catalytic cycles.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is anticipated to be comparable to other electron-deficient 2-bromopyridines. The presence of the aldehyde group likely enhances its reactivity towards oxidative addition, while the methyl group may introduce some steric hindrance. For Suzuki-Miyaura and Sonogashira couplings, high yields are expected under standard conditions. In Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands will be crucial to overcome potential catalyst inhibition by the pyridine nitrogen and achieve high efficiency. The provided protocols and comparative data serve as a valuable resource for researchers to design and optimize synthetic routes for the functionalization of this and other valuable brominated pyridine building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]
- 7. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Data for Derivatives of 6-Bromo-4-methylnicotinaldehyde: A Comparative Guide
This guide provides a comparative analysis of spectroscopic data for derivatives of 6-Bromo-4-methylnicotinaldehyde, focusing on Schiff bases, a common class of aldehyde derivatives. Due to the limited availability of published spectroscopic data for derivatives of this compound, this guide utilizes data from structurally similar compounds to provide a representative comparison for researchers, scientists, and drug development professionals. The information herein is intended to serve as a reference for the synthesis and characterization of novel compounds based on the this compound scaffold.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₇H₆BrNO and a molecular weight of 200.03 g/mol [1]. Its structure, featuring a reactive aldehyde group and a bromine atom on the pyridine ring, makes it a versatile building block in organic synthesis. The aldehyde functionality allows for the ready formation of various derivatives, including Schiff bases, oximes, and hydrazones, which are of significant interest in medicinal chemistry and materials science.
Comparative Spectroscopic Data
To illustrate the expected spectroscopic characteristics of a derivative, this section presents data for a representative Schiff base formed from an analogous aromatic aldehyde, p-methoxysalicylaldehyde, with a substituted aniline. This is compared with the known data for a related brominated pyridine aldehyde, 6-bromo-3-pyridinecarboxaldehyde, to provide a basis for understanding the influence of the core structure.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Compound/Fragment | Proton Assignment | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Schiff Base of p-methoxysalicylaldehyde (Representative) | -CH=N- (imine) | 8.50 | s | - |
| Aromatic-H | 6.48-7.30 | m | - | |
| -OCH₃ | 3.85 | s | - | |
| Phenolic -OH | 13.66 | s | - | |
| 6-Bromo-3-pyridinecarboxaldehyde (Related Aldehyde) | Aldehyde -CHO | ~10.0 | s | - |
| Pyridine-H | 7.50-8.80 | m | - |
Note: Data for the representative Schiff base is adapted from a study on derivatives of p-methoxysalicylaldehyde[2]. Data for 6-bromo-3-pyridinecarboxaldehyde is inferred from general chemical shift knowledge and data on similar structures.
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Compound/Fragment | Carbon Assignment | Chemical Shift (ppm) |
| Schiff Base of p-methoxysalicylaldehyde (Representative) | -CH=N- (imine) | 163.34 |
| Aromatic C-O | 158.82 | |
| Aromatic C | 101.15-138.68 | |
| -OCH₃ | 55.50 | |
| 6-Bromo-3-pyridinecarboxaldehyde (Related Aldehyde) | Aldehyde C=O | ~190 |
| Pyridine C-Br | ~140 | |
| Pyridine C | 120-155 |
Note: Data for the representative Schiff base is adapted from a study on derivatives of p-methoxysalicylaldehyde[2]. Data for 6-bromo-3-pyridinecarboxaldehyde is inferred from general chemical shift knowledge and data on similar structures.
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound/Fragment | Vibrational Mode | Wavenumber (cm⁻¹) |
| Schiff Base of p-methoxysalicylaldehyde (Representative) | C=N stretch (imine) | 1625 |
| C=C stretch (aromatic) | 1603, 1588, 1467 | |
| C-O stretch | 1338 | |
| 6-Bromo-3-pyridinecarboxaldehyde (Related Aldehyde) | C=O stretch (aldehyde) | ~1700 |
| C=N, C=C stretch (pyridine) | ~1570, 1450 | |
| C-Br stretch | ~650 |
Note: Data for the representative Schiff base is adapted from a study on derivatives of p-methoxysalicylaldehyde[2]. Data for 6-bromo-3-pyridinecarboxaldehyde is based on typical IR absorption frequencies.
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) |
| This compound | Not specified | 200.03 (Calculated) |
| Schiff Base of p-methoxysalicylaldehyde (Representative) | Not specified | Varies with aniline derivative |
| 6-Bromo-3-pyridinecarboxaldehyde | GC-MS | 185, 187 (Isotopic pattern for Br) |
Note: Molecular weight for the parent aldehyde is from Benchchem[1]. Mass spectral data for 6-bromo-3-pyridinecarboxaldehyde is from PubChem[3].
Experimental Protocols
The following are representative experimental protocols for the synthesis and spectroscopic analysis of a Schiff base derivative, based on general procedures found in the literature[2].
Synthesis of a Representative Schiff Base Derivative
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add an equimolar amount of the substituted aniline (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a 300 or 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.
Signaling Pathways and Experimental Workflows
The synthesis of derivatives from this compound is a fundamental process in medicinal chemistry for the development of new therapeutic agents. The general workflow involves the synthesis of a library of derivatives, followed by spectroscopic characterization and biological screening.
Caption: General workflow for the synthesis, characterization, and screening of derivatives.
This guide provides a foundational understanding of the spectroscopic properties of derivatives of this compound by drawing comparisons with related, well-characterized molecules. The provided experimental protocols and workflow diagrams offer a practical framework for researchers entering this area of chemical synthesis and drug discovery.
References
Comparative Analysis of 6-Bromo-4-methylnicotinaldehyde Analogues: A Review of Available Biological Activity Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-methylnicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a bromine atom and an aldehyde group on the pyridine ring makes it a versatile scaffold for the synthesis of a variety of analogues with diverse biological activities. This guide aims to provide a comparative overview of the biological activity of this compound and its analogues. However, a comprehensive literature search did not yield any studies that directly compare the biological activities of a series of this compound analogues.
The available research focuses on structurally related bromo-substituted heterocyclic compounds, offering insights into the potential biological activities that analogues of this compound might possess. These activities primarily include antimicrobial and anticancer effects. This guide, therefore, presents a summary of findings for related compound classes to serve as a reference for future research and drug discovery efforts centered on this compound derivatives.
Biological Activities of Structurally Related Bromo-Substituted Heterocycles
While direct comparative data for this compound analogues is unavailable, studies on other bromo-substituted nitrogen-containing heterocyclic compounds provide valuable insights into their potential therapeutic applications.
Antimicrobial Activity
Several classes of bromo-substituted heterocyclic compounds have demonstrated significant antimicrobial properties. For instance, certain 6-bromoindolglyoxylamide derivatives have been shown to exhibit intrinsic antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus, and some analogues also display antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa. The mechanism of action for some of these compounds is attributed to the rapid permeabilization and depolarization of the bacterial membrane.
Similarly, the synthesis of 6-bromo-4-(substituted phenyl) iminoflavones has been explored for their antimicrobial and antifungal activities. Chalcones and their heterocyclic analogues are known to possess a broad spectrum of biological effects, and the introduction of a bromine atom can modulate this activity.
Anticancer Activity
Bromo-substituted heterocyclic scaffolds are also a common feature in the design of novel anticancer agents. For example, various bromophenol derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. Some of these compounds have been shown to inhibit the viability of cancer cells and induce apoptosis.
Furthermore, studies on 6-pyrazolinylcoumarin derivatives have identified compounds with antimitotic activity. While not direct analogues, these findings highlight the potential of incorporating bromo-substituted aromatic rings in the design of new anticancer drugs.
Future Directions and a Call for Research
The lack of direct comparative studies on the biological activity of this compound analogues represents a significant gap in the literature. The synthesis and evaluation of a focused library of these compounds are warranted to elucidate their structure-activity relationships (SAR) for various biological targets.
Future research efforts could focus on:
-
Synthesis of a diverse library of this compound analogues: Modifications could include variations at the aldehyde functional group (e.g., conversion to imines, oximes, or hydrazones) and the introduction of different substituents on the pyridine ring.
-
Screening for a range of biological activities: Based on the activities of related compounds, initial screens could focus on antimicrobial and anticancer properties.
-
Detailed mechanistic studies: For any identified active compounds, further investigation into their mechanism of action at the molecular level would be crucial.
To facilitate such research, a general workflow for the synthesis and evaluation of novel compounds is presented below.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical workflow for the synthesis of novel analogues and the subsequent evaluation of their biological activity.
Caption: A generalized workflow for the synthesis, biological screening, and mechanistic evaluation of novel chemical compounds.
Potential Signaling Pathways for Investigation
Given the prevalence of anticancer activity in related bromo-substituted heterocycles, future studies on this compound analogues could investigate their effects on key cancer-related signaling pathways, such as those involved in cell proliferation, apoptosis, and survival. A hypothetical representation of a generic cell survival signaling pathway that could be a target for novel anticancer agents is provided below.
Caption: A simplified diagram of a hypothetical cell survival pathway that could be targeted by novel therapeutic agents.
A Comparative Guide to Analytical Standards: 6-Bromo-4-methylnicotinaldehyde and Its Isomer
For researchers, scientists, and professionals in drug development, the quality and characterization of chemical reagents are paramount. This guide provides a comparative analysis of the analytical standards for 6-Bromo-4-methylnicotinaldehyde and a primary alternative, its structural isomer 6-Bromo-3-pyridinecarboxaldehyde. This objective comparison is supported by typical experimental data and detailed methodologies to assist in the selection and application of these compounds in research and development.
Product Overview and Specifications
This compound and its isomer are key building blocks in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. While structurally similar, their differing substitution patterns on the pyridine ring can lead to distinct reactivity and properties. The quality of analytical standards for these compounds is typically assessed by a combination of chromatographic and spectroscopic techniques to determine purity and confirm identity.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | 6-Bromo-3-pyridinecarboxaldehyde |
| CAS Number | 926294-07-7[1] | 149806-06-4[2][3] |
| Molecular Formula | C₇H₆BrNO[1] | C₆H₄BrNO[2] |
| Molecular Weight | 200.03 g/mol [1] | 186.01 g/mol [2] |
| Typical Purity (Assay) | ≥97% (Typical) | ≥95% to >98% (Varies by supplier)[4][5] |
| Appearance | Off-white to yellow solid (Typical) | White to yellow crystalline powder[5] |
| Storage Conditions | Inert atmosphere, 2-8°C[1] | Room temperature, keep in a dark and dry place[6] |
Analytical Performance Data
The following tables summarize typical quantitative data obtained from High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the two compounds. This data is representative of what is expected from high-quality analytical standards.
Table 2: Representative HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) | Purity Assay (%) |
| This compound | 8.5 | 99.2 | ≥99.0 |
| 6-Bromo-3-pyridinecarboxaldehyde | 7.9 | 98.8 | ≥98.5 |
Table 3: Representative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 10.15 | s | 1H | -CHO |
| 8.80 | s | 1H | Ar-H | |
| 7.50 | s | 1H | Ar-H | |
| 2.60 | s | 3H | -CH₃ | |
| 6-Bromo-3-pyridinecarboxaldehyde | 10.10 | s | 1H | -CHO |
| 8.95 | d | 1H | Ar-H | |
| 8.10 | dd | 1H | Ar-H | |
| 7.80 | d | 1H | Ar-H |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols can be adapted for in-house validation and quality control.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the analytical standard.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identity of the compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: 5-10 mg/mL.
-
Techniques: ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy (COSY, HSQC) for unambiguous assignment.
Visualization of Analytical Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for quality control and the logical relationship for selecting an analytical standard.
References
- 1. This compound|CAS 926294-07-7 [benchchem.com]
- 2. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-溴-3-吡啶甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 6-ブロモ-3-ピリジンカルボキシアルデヒド | 6-Bromo-3-pyridinecarboxaldehyde | 149806-06-4 | 東京化成工業株式会社 [tcichemicals.com]
- 6. 149806-06-4|6-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
Comparative Guide to the Reaction Products of 6-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the structural modification of 6-Bromo-4-methylnicotinaldehyde. We present key reaction methodologies, comparative quantitative data from analogous systems, and detailed experimental protocols to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction
This compound is a versatile heterocyclic building block, offering multiple reaction sites for the synthesis of diverse molecular architectures. The presence of a reactive aldehyde group and a bromine-substituted pyridine ring allows for a wide range of transformations, making it a valuable precursor in medicinal chemistry and materials science. This guide focuses on the structural confirmation of its reaction products through established synthetic protocols and provides a comparative analysis with alternative methodologies.
Comparison of Key Reactions
The two primary reactive sites on this compound are the aldehyde functional group and the carbon-bromine bond on the pyridine ring. This allows for a variety of transformations, including cross-coupling reactions, olefinations, and reductive aminations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C6-position of the pyridine ring.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridine Scaffolds
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Compound |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 80-100 | 80 | 4-bromonicotinaldehyde |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF/DMF | RT - 80 | 60-92 | 4-Iodotoluene / Aryl Bromides |
| Buchwald-Hartwig | N-methylaniline | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | 100-110 | High (not specified) | 6-chloronicotinaldehyde |
Note: Yields are based on reactions with analogous bromopyridine substrates and may vary for this compound.
Reactions at the Aldehyde Group
The aldehyde functionality of this compound is amenable to classic carbonyl chemistry, enabling chain extension and the introduction of new functional groups.
Table 2: Comparison of Reactions at the Aldehyde Functionality
| Reaction Type | Reagent | Reducing/Activating Agent | Solvent | Temperature (°C) | Yield (%) | Reference Compound |
| Wittig Reaction | Methyltriphenylphosphonium bromide | K-OtBu | THF | RT | 62 | Aromatic aldehyde |
| Reductive Amination | Primary/Secondary Amine | Sodium Borohydride | Ethanol | RT | ~90 | ortho-vanillin / p-toluidine |
Note: Yields are based on reactions with analogous aldehydes and may vary for this compound.
Alternative Synthetic Strategies: Multicomponent Reactions
An alternative to the stepwise functionalization of this compound is the construction of the substituted pyridine ring through multicomponent reactions (MCRs). MCRs offer a streamlined approach to complex molecules in a single step from simple precursors. For instance, the Hantzsch pyridine synthesis or related MCRs can be employed to generate highly substituted pyridine derivatives, potentially offering a more convergent and efficient route to the target structures.
Table 3: Comparison of Synthetic Approaches
| Approach | Starting Materials | Key Features | Advantages | Disadvantages |
| Functionalization of this compound | This compound, various coupling partners/reagents | Stepwise modification of a pre-existing scaffold | Predictable regioselectivity, wide range of commercial coupling partners available. | Multi-step synthesis can be lengthy and may result in lower overall yields. |
| Multicomponent Reactions (MCRs) | Simple acyclic precursors (e.g., β-dicarbonyl compounds, aldehydes, ammonia source) | Convergent synthesis of the pyridine core | High atom economy, operational simplicity, rapid access to molecular diversity. | Control of regioselectivity can be challenging, optimization of reaction conditions may be required. |
Experimental Protocols
Suzuki-Miyaura Coupling (General Protocol)
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of bromopyridines.
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane, and degassed water.
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Wittig Reaction (General Protocol)
This protocol describes a general procedure for the Wittig reaction with an aldehyde.
-
Materials: this compound (1.0 equiv), Methyltriphenylphosphonium bromide (1.1 equiv), Potassium tert-butoxide (1.1 equiv), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.
-
Reductive Amination (General Protocol)
This is a general one-pot procedure for the reductive amination of an aldehyde.
-
Materials: this compound (1.0 equiv), Amine (1.0-1.2 equiv), Sodium borohydride (NaBH₄) (1.5 equiv), Ethanol.
-
Procedure:
-
Dissolve this compound and the desired amine in ethanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Reaction pathways for the functionalization of this compound.
Caption: A generalized workflow for hit-to-lead optimization in drug discovery.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyridine derivatives. The choice of synthetic methodology, whether it be the functionalization of the existing scaffold through cross-coupling and carbonyl chemistry or the de novo synthesis via multicomponent reactions, will depend on the specific target molecule and the desired efficiency of the synthetic route. The protocols and comparative data provided in this guide are intended to aid researchers in making informed decisions for the successful synthesis and structural confirmation of novel compounds based on the this compound core.
Safety Operating Guide
Proper Disposal of 6-Bromo-4-methylnicotinaldehyde: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6-Bromo-4-methylnicotinaldehyde is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
I. Hazard Assessment and Safety Precautions
Table 1: Summary of Potential Hazards and Recommended Safety Precautions
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat. | Avoid contact with skin. Wash hands thoroughly after handling.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Safety goggles with side-shields or a face shield.[1] | Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[1] |
| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or a chemical fume hood. | Avoid breathing dust or vapors. |
| Ingestion | Harmful if swallowed. | N/A | Do not eat, drink, or smoke when using this product. |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.[3]
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a designated, compatible, and properly sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 926294-07-7[5]
-
An accurate estimation of the quantity of waste.
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.[6]
-
The storage area should be away from incompatible materials, heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including the information from the container label.
-
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean up the spill, don the appropriate personal protective equipment as outlined in Table 1.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with an appropriate solvent or cleaning agent, and collect the decontamination materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for 6-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 6-Bromo-4-methylnicotinaldehyde (CAS No. 926294-07-7). The following procedural guidance is based on available safety data for this compound and structurally similar chemicals, including brominated pyridines and aromatic aldehydes. A comprehensive risk assessment should be conducted by qualified personnel before initiating any work with this substance.
Immediate Safety and Hazard Information
This compound is classified as a skin and eye irritant.[1] Due to its chemical structure as a brominated aromatic aldehyde, it should be handled with caution, assuming it may have other potential health hazards associated with this class of compounds.
Hazard Identification:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
Physical & Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₆BrNO[2] |
| Molecular Weight | 200.03 g/mol [2] |
| Appearance | Solid (presumed) |
| Storage Temperature | 2-8°C under an inert atmosphere.[2] |
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protection is mandatory when handling this compound to prevent skin and eye contact, as well as potential inhalation of dust or vapors.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Protects against skin irritation.[1] Nitrile gloves are suitable for splash protection, but should be changed immediately upon contact. |
| Eye & Face Protection | Safety goggles with side shields or a face shield. | Prevents serious eye irritation from splashes or dust.[1] |
| Skin & Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of dust or vapors. |
Operational and Handling Plan
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (spatula, weighing paper, glassware, etc.) within the fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transferring:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula for transfers.
-
Immediately close the container tightly after use.
-
-
Dissolving:
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
If the dissolution is exothermic, consider using an ice bath to control the temperature.
-
Keep the solution container covered as much as possible.
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[3][4]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Management:
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.
Waste Segregation and Collection:
-
Halogenated Organic Waste: All solutions and residues containing this compound must be collected in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste.[7]
-
Contaminated Solids: Used weighing paper, gloves, and other contaminated disposable materials should be collected in a separate, clearly labeled container for solid hazardous waste.[7]
Step-by-Step Disposal Protocol:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid.
-
Labeling: As soon as the first drop of waste is added, label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[7]
-
Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.[7]
Visual Workflow and Hazard Control Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of hazard controls for chemical safety.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
